IWR-1
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-ALFLXDJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of IWR-1: A Technical Guide to a Potent Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule compound that functions as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the stabilization of the β-catenin destruction complex, leading to the proteasomal degradation of β-catenin and subsequent downregulation of Wnt target gene expression. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative efficacy, and detailed protocols for key experimental applications.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Aberrant activation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer and fibrosis. Consequently, small molecule inhibitors of the Wnt pathway, such as this compound, are invaluable tools for both basic research and therapeutic development. This compound specifically targets the Wnt pathway by promoting the stability of the Axin-scaffolded destruction complex, which is responsible for earmarking β-catenin for degradation.[1] This mode of action prevents the nuclear translocation of β-catenin and the subsequent activation of TCF/LEF-mediated transcription.[2]
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a distinct mechanism. Unlike other Wnt inhibitors that may target upstream components, this compound acts by stabilizing the β-catenin destruction complex.[3][4] This complex, minimally composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), is responsible for the phosphorylation of β-catenin.[3] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.
In the presence of a Wnt ligand, this destruction complex is destabilized, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
This compound intervenes by binding to Axin, preventing its ubiquitination and subsequent degradation.[5] This stabilization of Axin enhances the integrity and activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, even in the presence of Wnt stimulation.[4][6] The end result is a potent inhibition of Wnt-dependent signaling.
Quantitative Data
The efficacy of this compound has been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line / System | IC50 / EC50 | Reference(s) |
| Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | 180 nM | [7] |
| Wnt/β-catenin Reporter Assay | HEK293T cells | 26 nM | [7] |
| Tankyrase 1 (TNKS1) Inhibition | In vitro auto-PARsylation | 131 nM | [8] |
| Tankyrase 2 (TNKS2) Inhibition | In vitro auto-PARsylation | 56 nM | [8] |
| Axin2 Accumulation | SW480 cells | 2.5 µM | [7] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Concentration | Effect | Reference(s) |
| HCT116 | Cell Proliferation | 5-50 µM | Dose- and time-dependent decrease | [9] |
| MG-63 & MNNG-HOS spheres | Cell Viability | >5 µM | >70% reduction in viability | [10] |
| NB4 & HL-60 | Cell Differentiation | 5-10 µM | Induced differentiation | [1] |
| DLD-1 | β-catenin levels | Not specified | Decreased non-E-cadherin-bound β-catenin | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Cell-Based Wnt/β-catenin Luciferase Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive promoter.
Materials:
-
HEK293 cells stably expressing a TCF/LEF luciferase reporter
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed HEK293 TCF/LEF reporter cells in a 96-well plate at a density of approximately 30,000 cells per well in 80 µL of complete medium.
-
Incubate the plate at 37°C in a CO2 incubator overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the diluted this compound or DMSO vehicle control to the respective wells.
-
Immediately after, add 10 µL of Wnt3a conditioned medium (or recombinant Wnt3a at a final concentration of ~40 ng/mL) to induce Wnt signaling. For unstimulated controls, add 10 µL of control medium.
-
Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix by orbital shaking for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. Normalize the Wnt3a-stimulated luminescence in the presence of this compound to the Wnt3a-stimulated luminescence with the DMSO vehicle control.
Western Blot Analysis of β-catenin and Axin2 Levels
This protocol details the detection of changes in the protein levels of β-catenin and Axin2 following this compound treatment.
Materials:
-
Cell line of interest (e.g., DLD-1, HCT116)
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO vehicle for the specified duration (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Zebrafish Caudal Fin Regeneration Assay
This assay assesses the in vivo effect of this compound on tissue regeneration, a process highly dependent on Wnt signaling.
Materials:
-
Adult zebrafish
-
This compound stock solution (10 mM in DMSO)
-
Fish water (system water)
-
Anesthetic (e.g., Tricaine methanesulfonate, MS-222)
-
Scalpel or razor blade
-
Stereomicroscope
-
Petri dishes
Protocol:
-
Anesthetize adult zebrafish by immersion in a solution of MS-222.
-
Once anesthetized, place the fish on a wet surface under a stereomicroscope.
-
Using a clean scalpel or razor blade, amputate the caudal fin just distal to the pigment-free bone.
-
Allow the fish to recover in fresh system water.
-
Prepare the this compound treatment solution by diluting the DMSO stock into the fish water to the desired final concentration (e.g., 10 µM). Prepare a corresponding DMSO vehicle control.
-
Place the amputated fish into Petri dishes containing either the this compound solution or the vehicle control.
-
Maintain the fish in the treatment solutions for the duration of the experiment (e.g., 7 days), changing the water and re-dosing with this compound or vehicle daily.
-
At desired time points (e.g., 3, 5, and 7 days post-amputation), anesthetize the fish and capture images of the regenerating fins using a stereomicroscope with a camera.
-
Data Analysis: Measure the area of the regenerated fin tissue from the images. Compare the regenerated area in the this compound treated group to the vehicle control group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for investigating the effects of this compound.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. iscrm.uw.edu [iscrm.uw.edu]
- 5. stemcell.com [stemcell.com]
- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.emory.edu [med.emory.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
IWR-1: A Technical Guide to its Discovery, Mechanism, and Application in Wnt Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of IWR-1 (Inhibitor of Wnt Response-1), a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. We detail its discovery through high-throughput screening, elucidate its mechanism of action centered on the stabilization of the β-catenin destruction complex, and present key quantitative data. Furthermore, this guide furnishes detailed experimental protocols for assays central to the study of this compound and visualizes complex biological and experimental workflows using Graphviz diagrams.
Discovery of this compound
This compound was identified from a screen of a diverse synthetic chemical library designed to find modulators of the canonical Wnt/β-catenin signaling pathway. The primary screen utilized a cell-based reporter assay, a common and effective method for identifying pathway-specific inhibitors in a high-throughput format.
High-Throughput Screening Protocol
While the precise details of the initial screen are proprietary, a generalized protocol for such a screen is as follows:
Objective: To identify small molecules that inhibit Wnt/β-catenin signaling.
Cell Line: A stable cell line, such as HEK293T or DLD-1, engineered to express a TCF/LEF-driven luciferase reporter. These cells contain a genetic construct where the firefly luciferase gene is under the control of a promoter with multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which complexes with TCF/LEF transcription factors to drive luciferase expression.
Screening Workflow:
-
Cell Plating: Seed the TCF/LEF-luciferase reporter cells into 384-well plates at a predetermined density to ensure optimal growth and responsiveness.
-
Compound Addition: Add compounds from a chemical library to individual wells at a fixed concentration (typically in the low micromolar range). Include appropriate controls:
-
Negative Control: DMSO vehicle.
-
Positive Control: Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to maximally activate the pathway.
-
-
Incubation: Incubate the plates for a sufficient duration (e.g., 16-24 hours) to allow for compound activity and reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate solution (e.g., ONE-Step™ Luciferase Assay buffer) to the wells and measure the luminescence using a plate reader.
-
Hit Identification: Primary hits are identified as compounds that significantly reduce the Wnt3a-induced luciferase signal without causing significant cytotoxicity. Cytotoxicity is typically assessed in a parallel screen using a viability assay (e.g., CellTiter-Glo®).
Hit Confirmation and Validation:
-
Dose-Response Analysis: Primary hits are re-tested at multiple concentrations to determine their potency (IC50).
-
Secondary Assays: Confirmed hits are further validated in orthogonal assays, such as measuring the levels of direct Wnt target genes (e.g., AXIN2) via qRT-PCR or assessing the levels and phosphorylation status of β-catenin and Axin2 by Western blot.
-
Selectivity Profiling: Hits are tested against other signaling pathways to ensure specificity.
Mechanism of Action
This compound inhibits the canonical Wnt signaling pathway by a unique mechanism. Unlike inhibitors that target upstream components, this compound acts at the level of the β-catenin destruction complex.
The key components of this complex are Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptors, this complex is disassembled, leading to the stabilization and nuclear accumulation of β-catenin.
This compound functions by stabilizing the Axin-scaffolded destruction complex.[1][2][3] Specifically, this compound treatment leads to an increase in the protein levels of Axin2.[4][5] This stabilization of the destruction complex enhances the phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and downstream signaling.[4]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency in various assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) | Reference |
| TCF/LEF Luciferase Reporter | L-cells (Wnt3a) | 180 | --INVALID-LINK--[1][5] |
| TCF/LEF Luciferase Reporter | HEK293T | 26 | --INVALID-LINK--[5] |
| Tankyrase 2 (TNKS2) Activity | E. coli expressed | 200 (EC50) | --INVALID-LINK--[5] |
| Axin2 Accumulation | SW480 | 2500 (EC50) | --INVALID-LINK--[5] |
Table 2: In Vivo Activity of this compound
| Model Organism | Assay | Minimum Inhibitory Concentration (µM) | Reference |
| Zebrafish | Tail Fin Regeneration | 0.5 | --INVALID-LINK-- |
| Zebrafish | Tail Fin Regeneration | 10 (effective concentration) | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
TCF/LEF Luciferase Reporter Assay
Objective: To quantify the inhibition of Wnt/β-catenin signaling by this compound.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-luciferase reporter and a constitutively expressed Renilla luciferase control vector.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Wnt3a conditioned media or purified Wnt3a protein.
-
This compound stock solution (10 mM in DMSO).
-
White, clear-bottom 96-well plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Aspirate the media from the cells and add the this compound dilutions.
-
Include a DMSO vehicle control.
-
-
Wnt Stimulation:
-
After 1 hour of pre-incubation with this compound, add Wnt3a conditioned media (e.g., 50% v/v) or purified Wnt3a (e.g., 100 ng/mL) to the wells.
-
Include a set of wells with no Wnt stimulation as a baseline control.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Aspirate the media and lyse the cells according to the dual-luciferase assay manufacturer's protocol.
-
Measure firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell number and transfection efficiency.
-
Calculate the fold induction of Wnt signaling relative to the unstimulated control.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Axin2 and β-catenin
Objective: To assess the effect of this compound on the protein levels of Axin2 and the phosphorylation status of β-catenin.
Materials:
-
DLD-1 or SW480 cells.
-
RPMI-1640 medium with 10% FBS.
-
This compound stock solution (10 mM in DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Axin2, anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).
Zebrafish Tail Fin Regeneration Assay
Objective: To evaluate the in vivo efficacy of this compound in a Wnt-dependent biological process.
Materials:
-
Adult zebrafish.
-
Fish water (dechlorinated and aerated).
-
Tricaine solution (MS-222) for anesthesia.
-
Stereomicroscope.
-
Scalpel or razor blade.
-
This compound stock solution (10 mM in DMSO).
-
Petri dishes.
Procedure:
-
Amputation:
-
Anesthetize adult zebrafish in Tricaine solution.
-
Place the anesthetized fish on a wet surface under a stereomicroscope.
-
Amputate the caudal fin distal to the vasculature using a clean scalpel.
-
-
Treatment:
-
Place the amputated fish in tanks containing either fish water with DMSO (vehicle control) or fish water with the desired concentration of this compound (e.g., 10 µM).
-
Maintain the fish in the treatment solutions for the duration of the experiment (e.g., 4-7 days), changing the water and compound daily.
-
-
Imaging and Analysis:
-
At specified time points (e.g., daily or at the end of the experiment), anesthetize the fish and image their tail fins.
-
Measure the area of fin regeneration using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Compare the regenerated fin area between the this compound treated group and the vehicle control group.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the discovery and characterization of this compound.
Development and Structure-Activity Relationship (SAR)
Following its initial discovery, this compound has been the subject of structure-activity relationship (SAR) studies to understand the contributions of its different chemical moieties to its inhibitory activity. These studies have explored modifications to the quinoline, benzamide, and imide portions of the molecule. The endo-diastereomer of this compound is significantly more active than the exo-diastereomer, highlighting the stereochemical requirements for its interaction with its target. Further medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable tool for researchers studying the Wnt signaling pathway. Its well-characterized mechanism of action, involving the stabilization of the β-catenin destruction complex, provides a unique means to probe the downstream effects of Wnt pathway inhibition. The data and protocols presented in this technical guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research or as a starting point for the development of novel Wnt pathway-targeted therapeutics.
References
IWR-1: A Technical Guide to its Role in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that has emerged as a critical tool in developmental biology and cancer research. It functions as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway, a cascade essential for embryonic development, cell fate determination, and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in various developmental abnormalities and cancers.[3][4] this compound's utility lies in its ability to precisely modulate this pathway, allowing researchers to dissect the intricate roles of Wnt signaling in various biological processes. This guide provides an in-depth overview of this compound's mechanism of action, its applications in developmental biology, and detailed protocols for its use.
Core Mechanism of Action: Stabilizing the β-catenin Destruction Complex
The canonical Wnt signaling pathway's state is determined by the cytoplasmic concentration of β-catenin.[3] this compound inhibits this pathway by targeting the enzymatic activity of Tankyrase 1 and 2 (TNKS1/2).[5]
-
In the "Off" State (Absence of Wnt): A multi-protein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[1] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[3] Axin, a key scaffolding protein in this complex, is itself targeted for degradation through a process called PARsylation (poly-ADP-ribosylation), which is catalyzed by tankyrases.[6]
-
In the "On" State (Presence of Wnt): Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors.[7] This triggers a series of events that leads to the inactivation of the destruction complex. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[3]
-
The Role of this compound: this compound acts as a tankyrase inhibitor.[2] By inhibiting TNKS1/2, this compound prevents the PARsylation and subsequent degradation of Axin.[6][8] This leads to the stabilization and accumulation of Axin, which in turn enhances the assembly and activity of the β-catenin destruction complex.[9][10][11] Consequently, β-catenin is continuously phosphorylated and degraded, even in the presence of Wnt signals, effectively shutting down the pathway.[10]
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various assays, demonstrating its high specificity and efficacy. The half-maximal inhibitory concentration (IC50) values are critical for designing experiments and interpreting results.
| Target/Assay | System | IC50 Value | Reference(s) |
| Wnt/β-catenin Reporter | L-cells expressing Wnt3A | 180 nM | [9][11][12] |
| Wnt/β-catenin Reporter | HEK293T cells | 26 nM | [12] |
| Tankyrase 1 (TNKS1/PARP5a) | In vitro auto-PARsylation assay | 131 nM | [5] |
| Tankyrase 2 (TNKS2/PARP5b) | In vitro auto-PARsylation assay | 56 nM | [5] |
| PARP1 / PARP2 | In vitro assay | >18.75 µM | [5] |
Applications in Developmental Biology
This compound is widely used to investigate the role of Wnt signaling in the development of various model organisms.
1. Zebrafish (Danio rerio) Development
The zebrafish embryo is a powerful model for studying vertebrate development. This compound treatment has been instrumental in uncovering the roles of Wnt signaling in several developmental processes.
-
Swimbladder Development: The zebrafish swimbladder is homologous to the mammalian lung. Treatment with 10 µM this compound demonstrated that Wnt signaling is critical for the specification of the swimbladder epithelium between 12 and 14 hours post-fertilization (hpf).[13] Later inhibition of Wnt signaling resulted in smaller and disorganized tissue layers, and a complete abrogation of smooth muscle differentiation.[13][14]
-
Neurogenesis: Inhibition of Wnt/β-catenin signaling by this compound affects the development of dopaminergic (DA) neurons in the ventral diencephalon and hypothalamus.[15]
-
Craniofacial Development: this compound has been used as a tool to rescue abnormal craniofacial phenotypes caused by genetic mutations that lead to overactive Wnt signaling, demonstrating the pathway's role in mandibular cartilage development.[16]
-
Fin Regeneration: this compound treatment at concentrations of 0.5-5 µM inhibits zebrafish tail fin regeneration, a process highly dependent on Wnt signaling for epithelial stem cell renewal.[11][17]
2. Stem Cell Differentiation and Pluripotency
Wnt signaling is a master regulator of stem cell fate, influencing both self-renewal and differentiation.
-
Cardiac Differentiation: this compound is used to enhance the directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes.[18] A common strategy involves an initial treatment with BMP-4 to induce mesoderm, followed by treatment with this compound (e.g., 10 µM for 2 days) to inhibit Wnt signaling, which promotes the cardiac progenitor fate.[19] This sequential modulation of signaling pathways significantly improves the efficiency of cardiomyocyte generation.[19]
-
Epiblast Stem Cell (EpiSC) Self-Renewal: Inhibition of Wnt signaling by this compound promotes the long-term self-renewal of mouse EpiSCs, a primed state of pluripotency.[20] This effect is mediated, at least in part, by the upregulation of the transcription factor Foxd3.[20]
-
Bovine Embryonic Stem Cells: The use of tankyrase inhibitors like this compound is essential for capturing and maintaining the pluripotency of bovine embryonic stem cells.[6][21]
3. Xenopus laevis Axis Formation
The Xenopus embryo is a classic model for studying early vertebrate development, particularly the establishment of the body axes.
-
Dorso-ventral Axis: The dorsal side of the Xenopus embryo is established by the accumulation of β-catenin.[22] Overactivation of the Wnt pathway can lead to the formation of a secondary dorsal axis, resulting in duplicated body structures.[23][24] this compound is an effective inhibitor of this canonical Wnt signaling in Xenopus embryos, and can be used to counteract the effects of Wnt over-expression and study the consequences of Wnt pathway loss-of-function.[25][26]
Experimental Protocols
Precise and reproducible experimental design is crucial when working with potent small molecules like this compound.
1. Preparation and Storage of this compound
-
Solubility: this compound is soluble in DMSO (e.g., ≥20.45 mg/mL) but not in water or ethanol.[17]
-
Stock Solution Preparation: To prepare a 10 mM stock solution, add 1.22 mL of high-quality, anhydrous DMSO to 5 mg of this compound powder (MW: 409.44 g/mol ).[27] Mix thoroughly by vortexing or sonicating.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year.[27] Working solutions can be prepared by diluting the stock solution in DMSO and can be stored at 4°C for shorter periods, though fresh dilutions are recommended for long-term experiments.[17][27]
2. General Protocol for Wnt Pathway Inhibition in Cell Culture
This protocol outlines a typical experiment to assess the effect of this compound on Wnt-responsive cells, such as human colorectal cancer cell lines (e.g., HCT116, DLD-1) or reporter cell lines (e.g., HEK293-STF).[10][17]
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Wnt Signaling Is Required for Early Development of Zebrafish Swimbladder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Signaling Is Required for Early Development of Zebrafish Swimbladder | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. amer1 Regulates Zebrafish Craniofacial Development by Interacting with the Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gsk3b.com [gsk3b.com]
- 18. stemcell.com [stemcell.com]
- 19. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tankyrase inhibitor this compound modulates HIPPO and Transforming Growth Factor β signaling in primed bovine embryonic stem cells cultured on mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Anterior axis duplication in Xenopus induced by the over-expression of the cadherin-binding protein plakoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anterior axis duplication in Xenopus induced by the over-expression of the cadherin-binding protein plakoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Use of small molecule inhibitors of the Wnt and Notch signaling pathways during Xenopus development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1: A Technical Guide to its Application in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical small molecule in the field of stem cell biology, offering a potent and specific tool for modulating the canonical Wnt/β-catenin signaling pathway. Its ability to stabilize the Axin destruction complex, thereby promoting the degradation of β-catenin, provides a powerful mechanism for directing stem cell fate. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in directing the differentiation of pluripotent stem cells into various lineages, with a particular focus on cardiac, endodermal, and neuronal fates. Detailed experimental protocols, quantitative data summaries, and visual pathway and workflow diagrams are presented to facilitate its effective use in research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by stabilizing the β-catenin destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2] This targeted inhibition of the Wnt pathway makes this compound an invaluable tool for studying and directing stem cell differentiation, as the Wnt pathway plays a crucial, often biphasic, role in cell fate decisions.
Chemical Properties of this compound-endo:
| Property | Value |
| CAS Number | 1127442-82-3[3] |
| Molecular Formula | C₂₅H₁₉N₃O₃[3] |
| Molecular Weight | 409.4 g/mol |
| Purity | ≥98%[3] |
| Solubility | Soluble in DMSO (up to 70 mM)[4] |
| Storage | Store powder at -20°C. After reconstitution in DMSO, store aliquots at -20°C and protect from light.[3][4] |
Mechanism of Action: The Wnt Signaling Pathway
The canonical Wnt signaling pathway is pivotal in embryonic development and adult tissue homeostasis. In the "off-state" (absence of Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state" (Wnt ligand binds to its receptor Frizzled and co-receptor LRP5/6), the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate target gene expression.
This compound exerts its inhibitory effect by binding to and stabilizing Axin.[1][2] Some studies also suggest that this compound acts as a tankyrase inhibitor, preventing the PARsylation-dependent degradation of Axin.[5][6] By stabilizing Axin, this compound enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, thereby blocking the downstream signaling cascade.
Applications in Stem Cell Differentiation
This compound is utilized in a variety of stem cell differentiation protocols to either promote or inhibit specific lineages by precisely timing the inhibition of Wnt signaling.
Cardiac Differentiation
The temporal modulation of Wnt signaling is critical for cardiac differentiation. An initial activation of the Wnt pathway is required for mesoderm induction, followed by a period of Wnt inhibition to specify cardiac progenitors. This compound is commonly used during this second phase.
Quantitative Effects of this compound on Cardiac Differentiation:
| Cell Type | Treatment Protocol | This compound Concentration | Outcome | Reference |
| Human ES Cells (H7) | BMP-4 (25 ng/mL) for 4 days, then this compound for 2 days | 2.5 µM | 27.5% beating embryoid bodies (EBs) | [7] |
| Human ES Cells (H7) | BMP-4 (25 ng/mL) for 4 days, then this compound for 2 days | 10 µM | 34.1% beating EBs; Significant increase in NKX2.5, ISL1, GATA4, and MEF2C mRNA levels | [7] |
| Human iPS Cells (Foreskin C1) | BMP-4 (25 ng/mL) for 4 days, then this compound for 2 days | 10 µM | 6.8% beating EBs | [7] |
| Human Pluripotent Stem Cells (hPSCs) | CHIR99021 (12 µM) and Activin A (80 ng/mL) for 24h, then this compound | 5 µM | >80% cardiac troponin T-positive cells at day 15 | [1] |
| MDI-C16 hiPSC line | "1+2+2" protocol with CHIR-99021 followed by IWP-2 and this compound-endo | 5 µM | 93.7 ± 1.1% TNNT2 positive cells | [8] |
Endoderm Differentiation
The role of Wnt signaling in endoderm differentiation is also context-dependent. While initial Wnt activation is often used to induce definitive endoderm, subsequent inhibition can be important for patterning and specification of endodermal organs.
Quantitative Effects of this compound on Endoderm-related Processes:
Data on the direct quantitative effects of this compound on endoderm differentiation markers is less prevalent in the literature compared to cardiac differentiation. However, its role in modulating Wnt signaling is critical for proper endodermal fate decisions.
Neuronal Differentiation
Wnt signaling plays a complex role in neurogenesis, influencing proliferation, differentiation, and patterning of the nervous system. This compound can be used to investigate these processes and to direct differentiation towards specific neuronal subtypes. For instance, inhibition of Wnt signaling by this compound has been shown to affect the development of dopaminergic neurons in zebrafish.[9]
Quantitative Effects of this compound on Neuronal Differentiation:
| Cell Type | Treatment Protocol | This compound Concentration | Outcome | Reference |
| Mouse Embryonic Stem Cells (46C) | Monolayer differentiation in N2B27 medium, this compound from days 4 to 6 | 0.75 µM | Reduced Sox1-GFP expression, indicating a decrease in neural precursor cells | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound-endo in 1.221 mL of fresh, anhydrous DMSO.[11]
-
Warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][11]
-
When adding to cell culture media, ensure the final DMSO concentration does not exceed 0.1-0.5% to avoid cytotoxicity.[3][4]
General Workflow for hPSC Differentiation using this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Unveiling IWR-1: A Technical Guide to a Potent Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule antagonist of the canonical Wnt signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and disease pathogenesis, particularly in cancer. This technical guide provides an in-depth overview of the core properties of this compound, including its mechanism of action, biochemical and cellular effects, and detailed protocols for its application in research settings. The information presented herein is intended to serve as a comprehensive resource for professionals in academic research and drug development.
Introduction
The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell proliferation, differentiation, migration, and polarity. Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal and osteosarcoma, as well as other proliferative diseases. Consequently, the development of small molecule inhibitors targeting key components of the Wnt pathway is an area of intense research. This compound has emerged as a valuable chemical probe for studying Wnt signaling and as a potential therapeutic lead.
Physicochemical Properties
This compound is a cell-permeable p-imidobenzamidoquinoline compound. Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₁₉N₃O₃ |
| Molecular Weight | 409.44 g/mol |
| Appearance | Off-white to white crystalline solid |
| Solubility | Soluble in DMSO (up to 82 mg/mL) and other organic solvents.[1] Sparingly soluble in aqueous buffers. |
| Storage | Store at -20°C for long-term stability. Solutions in DMSO can be stored at -20°C for up to 3 months.[1] |
Mechanism of Action
This compound functions as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Unlike other Wnt inhibitors that target upstream components, this compound acts at the level of the β-catenin destruction complex.[3]
The core mechanism of this compound involves the stabilization of Axin, a key scaffolding protein in the β-catenin destruction complex.[3] This complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin. In the absence of a Wnt signal, this complex is active, keeping cytoplasmic β-catenin levels low.
Upon Wnt ligand binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
This compound promotes the stability of the Axin-scaffolded destruction complex, thereby enhancing the phosphorylation and degradation of β-catenin.[1][2] This leads to a reduction in nuclear β-catenin levels and a subsequent decrease in the transcription of Wnt target genes.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
IWR-1 Inhibitor: A Technical Guide to Research Applications
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a potent, cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It has emerged as a critical tool in developmental biology, cancer research, and regenerative medicine.[2][3] The Wnt pathway is fundamental to embryonic development, tissue homeostasis, and stem cell regulation; its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[2][4] this compound exerts its inhibitory effect through a distinct mechanism: it stabilizes the Axin-scaffolded destruction complex, which is responsible for targeting β-catenin for proteasomal degradation.[5][6] By preventing the turnover of Axin, this compound promotes the phosphorylation and subsequent destruction of β-catenin, thereby blocking its accumulation in the nucleus and the transcription of Wnt target genes.[7][8]
This technical guide provides an in-depth overview of this compound's mechanism, its diverse research applications, quantitative data, and detailed experimental protocols for its use in a research setting.
Mechanism of Action
In the absence of a Wnt ligand, the canonical Wnt pathway is inactive. Cytoplasmic β-catenin is maintained at low levels by a multiprotein "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[9] This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and degradation by the proteasome.
This compound functions by stabilizing Axin.[5][10] Specifically, it is a tankyrase inhibitor.[7] Tankyrase is an enzyme that poly-ADP-ribosylates (PARsylates) Axin, tagging it for degradation. By inhibiting tankyrase, this compound prevents Axin degradation, leading to an accumulation of Axin protein levels.[8][11] This bolsters the destruction complex, enhancing the phosphorylation and degradation of β-catenin even in the presence of Wnt signaling.[8][12] This mechanism effectively shuts down the pathway downstream of the Wnt receptor complex.[2]
Quantitative Data Summary
The efficacy of this compound can vary depending on the cell type, assay conditions, and specific endpoint being measured. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Cell Line / System | Assay | Reference |
| IC₅₀ | 180 nM | L-cells expressing Wnt3A | Wnt/β-catenin reporter assay | [10][12] |
| IC₅₀ | 26 nM | HEK293T cells | Luciferase reporter gene assay | [12] |
| EC₅₀ | 2.5 µM | SW480 cells | Axin2 accumulation | [12] |
| Working Concentration | 1–10 µM | Human Pluripotent Stem Cells (hPSCs) | Cardiac Differentiation | [10][13] |
| Working Concentration | 2.5 µM | Bovine Embryonic Stem Cells | Maintenance of Pluripotency | [11] |
| Working Concentration | 5–50 µM | HCT116 (Colorectal Cancer) | Proliferation and EMT Inhibition | [4] |
| Working Concentration | 0.5–10 µM | Zebrafish embryos | Inhibition of tailfin regeneration | [5][14] |
Core Research Applications
This compound's specific mechanism of action makes it a valuable tool across several research fields.
-
Cancer Biology : Dysregulation of the Wnt/β-catenin pathway is a critical driver in many cancers, including colorectal cancer, osteosarcoma, and liver cancer.[7][15][16] this compound is used to study the consequences of Wnt pathway inhibition, such as decreased cell proliferation, induction of apoptosis, and inhibition of epithelial-mesenchymal transition (EMT).[4][15][17] Studies have shown that this compound can impair the self-renewal capacity of cancer stem-like cells and even reverse drug resistance when used in combination with conventional chemotherapy.[15]
-
Stem Cell Biology and Regenerative Medicine : The Wnt pathway plays a dual role in stem cell biology, involved in both maintaining pluripotency and driving differentiation. This compound is widely used to direct the fate of pluripotent stem cells (PSCs). For instance, it promotes the differentiation of cardiomyocytes and alveolar epithelial cells from human PSCs.[1][6][10] It is also used in combination with other small molecules to maintain mouse epiblast stem cells (EpiSCs) in a self-renewing state.[10][18] In regenerative models like the zebrafish, this compound is used to study the role of Wnt signaling in processes like tailfin regeneration.[5][14]
-
Developmental Biology : As a fundamental signaling pathway, Wnt signaling is crucial for embryonic development. This compound allows researchers to probe the temporal and spatial requirements of Wnt signaling during embryogenesis.[16] In zebrafish, for example, this compound has been used to study the development of the dopaminergic system and the interplay between the Wnt and Hippo-Yap/Taz signaling pathways.[16][19][20]
Signaling Pathway and Workflow Diagrams
// Pathway connections Wnt -> Frizzled [label=" binds"]; Frizzled -> LRP; Frizzled -> DVL [label=" recruits"]; DVL -> DestructionComplex [label=" inhibits", style=dashed, arrowhead=tee]; DestructionComplex -> BetaCatenin [label=" phosphorylates"]; BetaCatenin -> Proteasome [label=" degraded by"]; BetaCatenin -> BetaCateninNuc [label=" translocates"]; BetaCateninNuc -> TCF_LEF [label=" binds"]; TCF_LEF -> TargetGenes [label=" activates"];
// this compound action IWR1 -> DestructionComplex [label=" stabilizes Axin", color="#4285F4", style=dashed, arrowhead=normal]; }
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Key Experimental Protocols
Preparation and Storage of this compound Stock Solution
-
Solubility : this compound is soluble in DMSO (e.g., ≥20.45 mg/mL) but insoluble in water and ethanol.[2][14]
-
Protocol :
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 409.44 g/mol ) in 244 µL of high-quality, sterile DMSO.
-
Warm the solution to 37°C or sonicate briefly to ensure complete dissolution.[2][14]
-
Aliquot the stock solution into small working volumes to avoid repeated freeze-thaw cycles.
-
-
Storage : Store the DMSO stock solution at -20°C. Protect from light.[1] For optimal activity, use within a few months. Long-term storage of diluted aqueous solutions is not recommended.[2]
Western Blot for β-catenin and Axin2 Levels
This protocol is designed to assess the effect of this compound on the protein levels of β-catenin and Axin2, a direct target and component of the Wnt pathway.
-
Methodology :
-
Cell Seeding and Treatment : Seed cells (e.g., DLD-1 or HCT116) in 6-well plates. Allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Lysis : Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against β-catenin, Axin2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
TCF/LEF Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Methodology :
-
Transfection : Co-transfect cells (e.g., HEK293T) with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment : After 24 hours, treat the transfected cells with a Wnt agonist (e.g., Wnt3a conditioned media) in the presence of varying concentrations of this compound or a DMSO vehicle control.
-
Lysis and Measurement : After the desired incubation period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the control group.
-
Conclusion
This compound is a highly specific and potent inhibitor of the canonical Wnt/β-catenin signaling pathway, valued for its well-characterized mechanism of action targeting Axin stabilization. Its utility spans from fundamental studies in developmental and stem cell biology to translational research in oncology and regenerative medicine. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to effectively utilize this compound to investigate the multifaceted roles of Wnt signaling in health and disease.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. gsk-3.com [gsk-3.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsk3b.com [gsk3b.com]
- 15. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Wnt/β-Catenin Signaling Regulates Yap/Taz Activity during Embryonic Development in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding IWR-1 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: IWR-1 Mediated Inhibition of the Wnt/β-catenin Signaling Pathway
This compound (Inhibitor of Wnt Response-1) is a small molecule inhibitor that plays a crucial role in cancer research by targeting the canonical Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a frequent driver of tumorigenesis, particularly in colorectal cancers where mutations in the APC tumor suppressor gene are common.[2] this compound functions by inhibiting tankyrase, a PARP family enzyme. This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[3] The stabilized Axin enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its translocation to the nucleus and the transcription of Wnt target genes.[1][2]
Mechanism of Action: A Visual Representation
The following diagram illustrates the canonical Wnt signaling pathway and the intervention point of this compound. In the absence of a Wnt ligand, the destruction complex (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, marking it for ubiquitination and degradation. Upon Wnt binding to its receptor, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving cell proliferation. This compound circumvents the need for Wnt signaling by directly stabilizing Axin, thereby promoting β-catenin destruction even in the presence of oncogenic mutations upstream.[2][4]
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has demonstrated efficacy across various cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | IC50 Value | Reference |
| DLD-1 | Colorectal Cancer | ~0.6-1.0 µM (Cell Growth) | [3] |
| SW480 | Colorectal Cancer | ~0.6-1.0 µM (Cell Growth) | [3] |
| HCT116 | Colorectal Cancer | Not explicitly stated, but proliferation decreased with 5-50 µM | [5] |
| HT29 | Colorectal Cancer | Not explicitly stated, but proliferation decreased with 5-50 µM | [5] |
| MG-63 | Osteosarcoma | Effective at 2.5-10 µM (Sphere Viability) | [6] |
| MNNG-HOS | Osteosarcoma | Effective at 2.5-10 µM (Sphere Viability) | [6] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but TOPFLASH activity attenuated at 1-10 µM | [3][7] |
| RKO | Colon Cancer | Not explicitly stated, but TOPFLASH activity attenuated at 1-10 µM | [3][7] |
| DLD-1 (TCF Reporter) | Colorectal Cancer | 0.21 µM (Wnt Signaling) | [8] |
| General Wnt Reporter | - | 180 nM | [4][6][9][10] |
Note: IC50 values can vary based on the assay endpoint (e.g., cell viability vs. pathway inhibition) and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are foundational protocols for key experiments used to characterize the effects of this compound.
Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT)
This assay quantifies the effect of this compound on cancer cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4][9] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Replace the medium in the wells with the this compound containing medium. Include a DMSO-only vehicle control.[4][9]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4][5]
-
Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in protein levels, such as the stabilization of Axin2 and the reduction of β-catenin.[2]
-
Cell Lysis: After treating cells with this compound (e.g., 10 µM for 24-96 hours) and a vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Axin2, phospho-β-catenin, and a loading control like GAPDH or β-actin) overnight at 4°C.[2][5]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
TCF/LEF Luciferase Reporter Assay
This assay provides a quantitative measure of Wnt/β-catenin signaling pathway activity.[9][11]
-
Transfection: Co-transfect cells (e.g., HEK293 or a cancer cell line of interest) with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization of transfection efficiency).[11]
-
This compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and a vehicle control. If studying inhibition of ligand-induced signaling, co-treat with a Wnt agonist like Wnt3a-conditioned media.[9]
-
Incubation: Incubate for an additional 6-24 hours to allow for changes in transcription.[9]
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. Normalize these ratios to the vehicle control to determine the fold change in TCF/LEF reporter activity.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effects of this compound on a cancer cell line.
Caption: A standard workflow for assessing this compound's impact on cancer cells.
Conclusion
This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway with demonstrated anti-cancer effects in a variety of cell line models. Its mechanism of action, centered on the stabilization of the Axin-mediated destruction complex, makes it a valuable tool for both basic research into Wnt signaling and for the development of targeted cancer therapies. The protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate the therapeutic potential of this compound.
References
- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk-3.com [gsk-3.com]
- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsk3b.com [gsk3b.com]
- 10. stemcell.com [stemcell.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Preliminary studies using IWR-1
An In-depth Technical Guide to Preliminary Studies Using IWR-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Inhibitor of Wnt Response-1) is a potent, cell-permeable small molecule widely utilized in preclinical research to investigate the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its primary mechanism involves the inhibition of Tankyrase (TNKS1 and TNKS2), enzymes that PARsylate Axin, marking it for proteasomal degradation.[4][5] By inhibiting Tankyrase, this compound stabilizes the Axin-scaffolded β-catenin destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin.[1][2][6] This targeted disruption of a critical oncogenic and developmental pathway has established this compound as an invaluable tool in cancer biology, stem cell research, and regenerative medicine.[7][8][9]
This guide provides a comprehensive overview of the core technical data, experimental protocols, and key findings from preliminary studies involving this compound, designed to facilitate its effective implementation in a research setting.
Mechanism of Action: Wnt/β-catenin Pathway Inhibition
The canonical Wnt signaling pathway is crucial for a multitude of cellular processes. In the "off-state" (absence of a Wnt ligand), a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled/LRP5/6) leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF family transcription factors to regulate target gene expression.
This compound intervenes by stabilizing Axin.[6] It inhibits the catalytic activity of Tankyrase 1 and 2, preventing the PARsylation-dependent ubiquitination and degradation of Axin.[4][5] The resulting accumulation of Axin enhances the formation and stability of the destruction complex, thereby promoting β-catenin degradation even in the presence of Wnt signaling.[2][6] This leads to a robust suppression of Wnt target gene expression.[8]
Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various assays and model systems. The following table summarizes key reported values.
| Target/Assay | System/Cell Line | Value Type | Reported Value (nM) |
| Wnt/β-catenin Pathway Reporter | L-cells expressing Wnt3A | IC50 | 180 |
| Wnt/β-catenin Pathway Reporter | HEK293T cells | IC50 | 26 |
| Tankyrase 1 (TNKS1/PARP5a) Auto-PARsylation | In vitro assay | IC50 | 131 |
| Tankyrase 2 (TNKS2/PARP5b) Auto-PARsylation | In vitro assay | IC50 | 56 |
| Tankyrase 2 (TNKS2) Activity | E. coli expressed | EC50 | 200 |
| Axin2 Accumulation | SW480 cells | EC50 | 2500 |
| PARP1 | In vitro assay | IC50 | >18,750 |
| PARP2 | In vitro assay | IC50 | >18,750 |
| Table 1: Summary of reported IC50 and EC50 values for this compound.[1][4][5] |
Experimental Protocols
Preparation and Solubilization of this compound
Proper solubilization is critical for experimental reproducibility.
-
Solubility :
-
DMSO : Soluble at ≥20 mg/mL (approx. 50 mM).[2][10][11][12] Warming to 37°C or sonication can aid dissolution.[9][12]
-
Dimethylformamide (DMF) : Soluble at approx. 20 mg/mL.[11]
-
Aqueous Buffers : Sparingly soluble.[10][11] For aqueous working solutions, first dissolve this compound in DMSO to create a concentrated stock, then dilute with the aqueous buffer (e.g., PBS or cell culture medium). A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[10][11]
-
-
Stock Solution Preparation (10 mM in DMSO) :
-
Weigh the required amount of this compound powder (MW: 409.44 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly. If necessary, warm the tube briefly at 37°C to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
-
Storage :
Cell-Based Wnt Inhibition Assay
This protocol describes a general workflow for treating cultured cells with this compound to assess its impact on the Wnt pathway.
-
Cell Lines : Common cell lines for Wnt pathway studies include DLD-1 and HCT116 (colorectal cancer, APC mutant), SW480 (colorectal cancer), HEK293T (for reporter assays), and various stem cell lines.[6][9][14]
-
Protocol :
-
Cell Seeding : Plate cells at a density that will ensure they are in a sub-confluent, logarithmic growth phase at the time of treatment and harvesting.
-
Treatment :
-
Prepare working dilutions of this compound in complete culture medium from the DMSO stock. Typical working concentrations range from 1 µM to 10 µM.[3][9]
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
-
For specificity, use the inactive diastereomer, exo-IWR-1, as a negative control.[6]
-
Aspirate the old medium and replace it with the this compound or vehicle-containing medium.
-
-
Incubation : Incubate cells for the desired duration. For protein analysis (e.g., Axin2 stabilization), effects can be seen within hours (2-24h).[1][6] For functional assays (e.g., proliferation, reporter gene expression), longer incubation times (24-96h) may be required.[13][14]
-
Harvesting and Analysis : After incubation, harvest cells for downstream analysis such as Western Blot, RT-qPCR, or luciferase reporter assays.
-
Caption: A typical experimental workflow for cell-based assays using this compound.
Western Blot Analysis for Pathway Components
Western blotting is essential to verify the molecular effects of this compound.
-
Objective : To detect changes in the protein levels of key Wnt pathway components.
-
Key Proteins to Monitor :
-
Protocol Outline :
-
Treat cells with this compound as described in the cell-based assay protocol.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against Axin2, phospho-β-catenin, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Key Findings and Logical Relationships
Preliminary studies consistently demonstrate a clear cascade of molecular events following this compound treatment. The logical flow from target engagement to cellular response provides a robust framework for interpreting experimental results.
Caption: Logical cascade of molecular events initiated by this compound treatment.
Conclusion
This compound is a highly specific and potent inhibitor of the canonical Wnt/β-catenin signaling pathway. Its well-characterized mechanism of action, centered on the stabilization of the Axin destruction complex, makes it an indispensable chemical probe for dissecting Wnt-dependent processes. By adhering to the protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively leverage this compound to investigate the complex roles of Wnt signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsk3b.com [gsk3b.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. apexbt.com [apexbt.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1: A Technical Guide for Applications in Regenerative Medicine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a potent, cell-permeable small molecule that has emerged as a critical tool in the study and manipulation of the canonical Wnt/β-catenin signaling pathway.[1] By specifically inhibiting this pathway, this compound provides researchers with a powerful method for directing cell fate, promoting specific differentiation lineages, and studying the role of Wnt signaling in tissue homeostasis and regeneration. Its primary mechanism involves the stabilization of the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator.[2][3] This targeted action makes this compound an invaluable asset in regenerative medicine, particularly in the fields of cardiac differentiation, stem cell biology, and in vivo regeneration models.[4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and key applications.
Core Mechanism of Action: Wnt Pathway Inhibition
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue maintenance.[6] In the "off-state" (absence of a Wnt ligand), a cytoplasmic "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6][7] In the "on-state," Wnt ligand binding to Frizzled (FZD) and LRP5/6 co-receptors leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors.[7][8]
This compound functions by targeting the destruction complex itself. It is an inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes that PARsylate Axin, marking it for degradation.[9][10] By inhibiting Tankyrase, this compound prevents Axin degradation, thus stabilizing the entire destruction complex.[2][10] This enhanced stability promotes the continuous phosphorylation and degradation of β-catenin, effectively keeping the Wnt pathway in the "off-state" even in the presence of Wnt ligands.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. ovid.com [ovid.com]
- 10. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for hPSC Differentiation Using IWR-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IWR-1 (Inhibitor of Wnt Response-1), a small molecule inhibitor of the canonical Wnt signaling pathway, for the directed differentiation of human pluripotent stem cells (hPSCs) into various lineages. The protocols detailed below are intended for research use to generate cardiomyocytes, definitive endoderm, and neuroectoderm progenitors.
Mechanism of Action: this compound in Wnt Signaling
This compound is a tankyrase inhibitor that targets the Wnt/β-catenin signaling pathway. It functions by stabilizing the destruction complex member AXIN2, which promotes the phosphorylation and subsequent degradation of β-catenin.[1] This prevents β-catenin from translocating to the nucleus and activating TCF/LEF target genes, thereby inhibiting the canonical Wnt signaling cascade. The IC₅₀ for this compound in blocking a cell-based Wnt/β-catenin pathway reporter response is approximately 180 nM.
Caption: Wnt signaling pathway and the inhibitory mechanism of this compound.
I. Differentiation of hPSCs into Cardiomyocytes
The temporal modulation of Wnt signaling is critical for cardiac differentiation. An initial activation of the Wnt pathway is required to induce mesoderm, followed by its inhibition to specify cardiac progenitors. This compound is a key small molecule used for the inhibition phase.
Quantitative Data Summary
| Parameter | Protocol | Result | Reference |
| Differentiation Efficiency | BMP4 + this compound | 27.5% - 34.1% beating clusters | [2] |
| CHIR99021 + this compound/IWP-1 | 82% - 98% cTnT+ cells | [3] | |
| CHIR99021 + this compound | Up to 95% cTnT+ cells | [4] | |
| Gene Expression (qRT-PCR) | BMP4 + this compound | Significant increase in NKX2.5, ISL1, GATA4, MEF2C | [2] |
| Cell Viability | General hPSC Culture | >95% viability post-thawing with ROCK inhibitor | [5] |
Experimental Protocols
1. Materials and Reagents
-
hPSCs (e.g., H9, H7, or iPSC lines)
-
Matrigel hESC-qualified Matrix
-
mTeSR™1 or E8 medium
-
DMEM/F12
-
RPMI 1640 medium
-
B-27 Supplement (with and without insulin)
-
CHIR99021
-
This compound
-
Human BMP4
-
Accutase
-
ROCK inhibitor (Y-27632)
-
DPBS
2. hPSC Culture
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 or E8 medium.
-
Passage cells every 4-5 days using a suitable non-enzymatic passaging reagent.
-
Ensure cultures are free of differentiation before initiating cardiac differentiation.
3. Cardiomyocyte Differentiation Protocol (Monolayer)
This protocol is adapted from methods utilizing sequential Wnt pathway modulation.
-
Day -1: Seeding
-
Treat a confluent plate of hPSCs with Accutase to generate a single-cell suspension.
-
Seed cells onto Matrigel-coated 12-well plates at a high density (e.g., 1-2 x 10^6 cells/well) in mTeSR™1 or E8 medium supplemented with 10 µM Y-27632.
-
-
Day 0: Mesoderm Induction
-
When cells reach >95% confluency, replace the medium with RPMI 1640 supplemented with B-27 minus insulin and a GSK3 inhibitor, typically 5-12 µM CHIR99021.
-
-
Day 1: Optional Growth Factor Addition
-
For some protocols, the medium is replaced with RPMI 1640/B-27 minus insulin containing CHIR99021 and 25 ng/mL BMP4.
-
-
Day 3: Wnt Inhibition
-
Aspirate the medium and replace it with RPMI 1640 supplemented with B-27 minus insulin and 5-10 µM this compound.
-
-
Day 5: Maintenance
-
Aspirate the medium and replace it with RPMI 1640 supplemented with B-27 (with insulin).
-
Change the medium every 2-3 days thereafter.
-
-
Day 8-15: Beating Cardiomyocytes
-
Spontaneous contractions should be visible between days 8 and 12.
-
Cultures can be harvested for analysis around day 15, where a high percentage of cells should be positive for cardiac troponin T (cTnT).
-
Caption: Workflow for directed differentiation of hPSCs to cardiomyocytes.
II. Differentiation of hPSCs into Definitive Endoderm
The induction of definitive endoderm (DE) from hPSCs typically involves the activation of Nodal and Wnt signaling. While this compound is not a primary component for initial DE induction in most established protocols, it can be utilized in subsequent steps for patterning the endoderm, for example, towards pancreatic lineages. For the purpose of these notes, a standard DE induction protocol is presented, with the potential application of this compound in downstream differentiation.
Quantitative Data Summary
| Parameter | Protocol | Result | Reference |
| Differentiation Efficiency | Activin A + CHIR99021 | >90% SOX17+/FOXA2+ cells | [6] |
| Activin A + Wnt3a | ~73% eGFP+ (SOX17 reporter) | [7] | |
| Gene Expression (qRT-PCR) | Activin A + CHIR99021 | High expression of SOX17, FOXA2, CXCR4 | [8] |
Experimental Protocols
1. Definitive Endoderm Induction
-
Day -1: Seeding
-
Seed hPSCs on Matrigel-coated plates to reach 70-80% confluency on Day 0.
-
-
Day 0: DE Induction
-
Replace the culture medium with RPMI 1640 supplemented with 0.5% B-27 supplement, 100 ng/mL Activin A, and 1-3 µM CHIR99021.
-
-
Day 1
-
Replace with fresh RPMI 1640 medium containing 0.5% B-27 supplement and 100 ng/mL Activin A.
-
-
Day 2
-
Replace with fresh RPMI 1640 medium containing 2% B-27 supplement and 100 ng/mL Activin A.
-
-
Day 3: Harvest
2. Pancreatic Progenitor Differentiation (Example of this compound Application)
-
Following the 3-day DE induction, the medium can be changed to a formulation containing this compound to direct the cells towards a pancreatic fate. An example medium includes Advanced RPMI 1640 with 1 µM all-trans retinoic acid, 0.5 µM LDN 193189, and 2 µM this compound.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. New markers for tracking endoderm induction and hepatocyte differentiation from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Definitive Endoderm Differentiation of BG01V Human Embryonic Stem Cells: R&D Systems [rndsystems.com]
- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 8. Definitive endoderm derived from human embryonic stem cells highly express the integrin receptors αV and β5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. scilit.com [scilit.com]
Dissolving IWR-1 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution and use of IWR-1 (Inhibitor of Wnt Response-1), a potent small molecule inhibitor of the canonical Wnt signaling pathway, in cell culture applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable results.
Introduction to this compound
This compound is a widely used tool in cell biology and drug discovery to probe the function of the Wnt signaling pathway, which is critical in embryonic development, tissue homeostasis, and various diseases, including cancer. This compound functions by stabilizing the Axin-scaffolded β-catenin destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin.[1][2][3] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes. The endo-isomer of this compound is the active form.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and publications.
| Parameter | Value | Solvent | Notes | Source(s) |
| Molecular Weight | 409.44 g/mol | - | [4] | |
| Purity | ≥98% | - | Typically verified by HPLC | [2][4] |
| Solubility in DMSO | ≥20 mg/mL to 100 mM | Dimethyl Sulfoxide (DMSO) | Sonication and warming to 37°C can aid dissolution.[5][6] | [4][5][6][7] |
| Solubility in Water | Insoluble or sparingly soluble | Aqueous Buffers | For aqueous solutions, first dissolve in DMSO then dilute.[7][8] | [7][9][8][10] |
| Solubility in Ethanol | Insoluble | Ethanol | [9] | |
| Recommended Stock Solution Concentration | 5 mM - 20 mM in DMSO | DMSO | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[1] | [1][5] |
| Typical Working Concentration | 1 µM - 10 µM | Cell Culture Medium | The final DMSO concentration in the culture medium should not exceed 0.5%.[1] | [1][11] |
| IC₅₀ | ~180 nM | - | In a cell-based Wnt/β-catenin pathway reporter assay.[1][12] | [1][12] |
| Storage of Powder | -20°C for long-term (months to years) | - | Store in a dry, dark place.[13] | [8][13] |
| Storage of Stock Solution | -20°C or -80°C for up to 1 year | DMSO | Avoid repeated freeze-thaw cycles.[1][9] | [1][6][9][13] |
Experimental Protocols
Preparation of this compound Stock Solution (5 mM in DMSO)
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all the powder is at the bottom.[1] This is especially important for small quantities that may adhere to the cap or walls of the vial.
-
Solvent Addition: To prepare a 5 mM stock solution from 5 mg of this compound (MW: 409.44 g/mol ), add 2.442 mL of DMSO to the vial.[1]
-
Dissolution:
-
Aliquoting and Storage:
Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
Prepared this compound stock solution (e.g., 5 mM in DMSO)
-
Pre-warmed sterile cell culture medium
-
Sterile tubes for dilution
-
Sterile 0.2 µm low-protein binding filter (optional but recommended)
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at 37°C as needed.[1]
-
Pre-warm Culture Medium: Ensure the cell culture medium to be supplemented is pre-warmed to 37°C to prevent precipitation of the compound upon dilution.[1][5]
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentration, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 5 µM from a 5 mM stock solution (a 1:1000 dilution):
-
Prepare an intermediate dilution by adding 2 µL of the 5 mM stock solution to 198 µL of pre-warmed culture medium to get a 50 µM solution. Mix gently by pipetting.
-
Add the required volume of this intermediate dilution to your cell culture vessel. For example, add 100 µL of the 50 µM solution to 900 µL of cells in culture medium to achieve a final concentration of 5 µM.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution may be possible. For instance, to achieve a 1 µM final concentration, add 1 µL of a 5 mM stock solution to 5 mL of culture medium. Always add the DMSO stock solution to the medium, not the other way around, and mix immediately.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[1] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Filtration (Optional): For critical applications, the final supplemented medium can be filtered through a 0.2 µm low-protein binding filter to ensure sterility and remove any potential microprecipitates.[1]
-
Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[7][8]
Visualization of Pathways and Workflows
Wnt Signaling Pathway and this compound Inhibition
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Dissolution and Application
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. endo-IWR 1 | β-catenin | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. selleckchem.com [selleckchem.com]
- 10. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]
- 11. glpbio.com [glpbio.com]
- 12. stemcell.com [stemcell.com]
- 13. medkoo.com [medkoo.com]
Application Notes and Protocols for IWR-1 in Organoid Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, in the culture and differentiation of various organoid models. The accompanying protocols offer detailed, step-by-step guidance for the preparation and application of this compound in your research.
Introduction to this compound
This compound (Inhibitor of Wnt Response-1) is a small molecule that functions by stabilizing the β-catenin destruction complex. It specifically targets the tankyrase enzymes (TNKS1 and TNKS2), which are involved in the degradation of Axin, a key component of the destruction complex. By inhibiting tankyrases, this compound promotes the accumulation of Axin, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. This effectively blocks the canonical Wnt signaling pathway, which is crucial for a multitude of developmental and disease processes, including cell proliferation, differentiation, and stem cell maintenance. Its ability to modulate this fundamental pathway makes this compound a valuable tool in organoid research for directing cell fate and studying disease mechanisms.
Mechanism of Action of this compound in the Wnt Signaling Pathway
The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor on the cell surface. This triggers a cascade of events that leads to the disassembly of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This compound intervenes by inhibiting tankyrase, which normally PARsylates (poly-ADP-ribosylates) Axin, targeting it for degradation. By stabilizing Axin, this compound reinforces the destruction complex, leading to the constitutive degradation of β-catenin and the inhibition of Wnt target gene transcription.
This compound Working Concentrations in Organoid Cultures
The optimal working concentration of this compound can vary significantly depending on the organoid type, the specific application (e.g., differentiation, proliferation inhibition), and the culture conditions. The following table summarizes reported working concentrations of this compound in various organoid systems. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model and experimental goals.
| Organoid Type | Application | Working Concentration | Treatment Duration | Reference |
| Brain Organoids (Dorsal Forebrain) | Directed Differentiation | 3 µM | Day 0 - 18 | [1] |
| Brain Organoids (Forebrain) | Cortical Induction | 10 µg/mL (~24.4 µM) | 3 days after aggregate formation | [2][3] |
| Colorectal Cancer Organoids (Patient-Derived) | Inhibition of Growth | 1 µM | Not specified | |
| Ureteric Bud Organoids | Generation and Expansion | Not specified in media, protocol for stock preparation provided | Not applicable | [4] |
| Intestinal Organoids | Induction of Differentiation | 100 nM - 10 µM (Typical Range) | 2 - 6 days | General knowledge, specific protocols needed |
| Liver Organoids | Directed Differentiation / Maturation | 500 nM - 5 µM (Typical Range) | 3 - 7 days | General knowledge, specific protocols needed |
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from a method for generating human iPS cell-derived ureteric bud organoids and is broadly applicable.[4]
Materials:
-
This compound powder (e.g., 5 mg)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare 10 mM Stock Solution:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution from 5 mg of this compound (Molecular Weight: 409.44 g/mol ), add 1.22 mL of sterile DMSO.
-
Mix thoroughly by pipetting up and down until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year. Avoid repeated freeze-thaw cycles.
-
-
Prepare 1 mM Working Solution (Optional):
-
To prepare a 1 mM working solution, thaw a 10 mM stock aliquot and add 90 µL of sterile DMSO to 10 µL of the 10 mM stock solution.
-
This working solution can be stored at 4°C for up to six months.
-
Protocol 2: Directed Differentiation of Human Forebrain Organoids using this compound
This protocol outlines the use of this compound to guide the differentiation of human pluripotent stem cells (hPSCs) into dorsal forebrain organoids.[1]
Materials:
-
hPSCs
-
Neural induction medium
-
This compound (3 µM final concentration)
-
SB431542 (5 µM final concentration)
-
Other necessary reagents for hPSC culture and organoid formation
Experimental Workflow:
Procedure:
-
Embryoid Body (EB) Formation:
-
Generate EBs from hPSCs using your preferred method (e.g., suspension culture in low-attachment plates).
-
-
Neural Induction (Day 0-18):
-
On day 0, transfer the EBs to a neural induction medium.
-
Supplement the neural induction medium with 3 µM this compound and 5 µM SB431542.
-
Culture the EBs in this medium for 18 days, performing regular media changes as required by your protocol. The presence of this compound and SB431542 during this critical window will promote the specification of a dorsal forebrain identity.
-
-
Organoid Maturation:
-
After day 18, transfer the organoids to a maturation medium without this compound and SB431542.
-
Continue to culture the organoids for the desired period to allow for further development and maturation of cortical structures.
-
-
Analysis:
-
At different time points, organoids can be harvested for analysis, such as immunohistochemistry for cortical markers (e.g., FOXG1, PAX6), single-cell RNA sequencing, or functional assays.
-
Protocol 3: General Guideline for Inducing Differentiation in Intestinal Organoids with this compound
This protocol provides a general framework for using this compound to induce differentiation in established intestinal organoid cultures, which are typically maintained in a Wnt-high environment to preserve stemness.
Materials:
-
Established intestinal organoid culture
-
Basal intestinal organoid medium (without Wnt3a and R-spondin1)
-
This compound (100 nM - 10 µM)
-
Matrigel or other basement membrane extract
Procedure:
-
Organoid Culture and Passaging:
-
Culture and passage intestinal organoids according to your standard protocol in a medium containing Wnt3a and R-spondin1 to maintain the Lgr5+ stem cell population.
-
-
Initiation of Differentiation:
-
To induce differentiation, switch the culture medium to a basal medium lacking Wnt3a and R-spondin1.
-
Supplement this basal medium with this compound. A starting concentration of 1-5 µM is recommended, but should be optimized.
-
-
Treatment Duration:
-
Culture the organoids in the this compound containing differentiation medium for 2-6 days. The exact duration will depend on the desired level of differentiation and the specific cell lineages of interest.
-
Perform regular media changes every 2-3 days.
-
-
Analysis of Differentiation:
-
Harvest the organoids for analysis.
-
Assess differentiation by quantitative PCR (qPCR) for markers of differentiated intestinal cell types (e.g., Villin for enterocytes, Mucin-2 for goblet cells, Chromogranin A for enteroendocrine cells) and a decrease in stem cell markers (e.g., Lgr5, Olfm4).
-
Immunohistochemistry can also be used to visualize the presence and localization of these differentiated cell types within the organoid structure.
-
Concluding Remarks
This compound is a powerful and versatile tool for manipulating the Wnt signaling pathway in organoid research. The provided protocols offer a starting point for its application in various organoid models. It is crucial to empirically determine the optimal concentration and treatment duration for each specific experimental setup to achieve the desired biological outcome. As organoid technology continues to advance, the precise modulation of key signaling pathways with small molecules like this compound will remain a cornerstone of generating more complex and physiologically relevant in vitro models for developmental biology, disease modeling, and drug discovery.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating Forebrain-Type Cerebral Organoids from Human-Induced Pluripotent Stem Cells [jove.com]
- 3. Generation of Standardized and Reproducible Forebrain-type Cerebral Organoids from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWR-1 Treatment in Zebrafish Embryos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of IWR-1 (Inhibitor of Wnt Response-1) in zebrafish (Danio rerio) embryos. This compound is a potent and reversible small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by stabilizing the Axin-scaffolded destruction complex, which promotes the phosphorylation and subsequent degradation of β-catenin.[4][5] This targeted inhibition makes this compound a valuable tool for studying the role of Wnt signaling in embryonic development, tissue regeneration, and disease models.
Data Presentation
Table 1: Recommended this compound Concentrations and Observed Phenotypes in Zebrafish Embryos
| Concentration | Treatment Start Time | Treatment Duration | Observed Phenotypes | Reference(s) |
| 1 µM - 5 µM | 12 hours post-fertilization (hpf) | Not specified | No significant effect on swimbladder specification. | [6] |
| 5 µM | 12 and 24 hpf | 24 hours | Partial rescue of craniofacial malformations in amer1 knockdown embryos.[7][8] | [7][8] |
| 10 µM | Gastrulation (6-10 hpf) | Until analysis | Ectopic expression of thyroid markers (nkx2.4b, tg).[9] | [9] |
| 10 µM | 12 hpf | Until analysis (72 hpf) | Lack of swimbladder epithelium.[6] | [6] |
| 10 µM | 14 hpf | Until analysis (72 hpf) | Smaller swimbladder; disorganized tissue layers.[6][10] | [6][10] |
| 10 µM | 24 hpf | 24 hours | Significant decrease in Yap/Taz reporter signal.[11][12] | [11][12] |
| 10 µM | 48 hpf | 24 hours | Decreased proliferation of neuromast cells.[13] | [13] |
Table 2: this compound Stock Solution Preparation
| Desired Stock Concentration | Volume of DMSO to add to 5 mg of this compound |
| 5 mM | 2442 µL |
| 10 mM | 1221 µL |
| 20 mM | 611 µL |
Data adapted from Miltenyi Biotec product information.[4] Note: The molecular weight of this compound is 409.4 g/mol .[14][15]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation : Bring the vial of this compound powder to room temperature. Gently tap the vial to ensure all powder is at the bottom.
-
Solubilization : Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock concentration (see Table 2).[4] For example, add 1221 µL of DMSO to 5 mg of this compound for a 10 mM stock solution.
-
Dissolution : To facilitate dissolution, the solution can be warmed to 37°C for 3-5 minutes or sonicated.[4][16] Ensure the solution is clear and free of precipitates.
-
Aliquoting and Storage : Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] Store the stock solution at -20°C, protected from light.[4][14]
Protocol 2: Treatment of Zebrafish Embryos with this compound
-
Embryo Collection and Staging : Collect zebrafish embryos shortly after fertilization and stage them according to standard protocols. Dechorionate the embryos enzymatically with pronase or manually with forceps to ensure consistent compound uptake.
-
Preparation of Treatment Solution : On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in embryo medium (e.g., E3 medium). It is crucial to pre-warm the embryo medium before adding the this compound/DMSO solution to prevent precipitation.[4] The final DMSO concentration in the embryo medium should not exceed 0.5% to avoid solvent-induced toxicity.[4] A vehicle control group treated with the same concentration of DMSO should always be included.
-
Embryo Treatment : At the desired developmental stage (e.g., 6 hpf for gastrulation studies, 24 hpf for organogenesis), transfer the dechorionated embryos into petri dishes containing the freshly prepared this compound treatment solution or the DMSO vehicle control.
-
Incubation : Incubate the embryos at a constant temperature of 28.5°C. The duration of the treatment will depend on the specific research question and the developmental stage being investigated (refer to Table 1). For longer treatments, the solution should be refreshed daily.
-
Phenotypic Analysis : Following the treatment period, wash the embryos several times with fresh embryo medium. Analyze the embryos for morphological defects, changes in gene expression (e.g., via in situ hybridization or qPCR), or alterations in reporter gene activity using standard microscopy and molecular biology techniques.
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling Is Required for Early Development of Zebrafish Swimbladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amer1 Regulates Zebrafish Craniofacial Development by Interacting with the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Wnt Signaling Is Required for Early Development of Zebrafish Swimbladder | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Wnt/β-Catenin Signaling Regulates Yap/Taz Activity during Embryonic Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt/β-catenin interacts with the FGF pathway to promote proliferation and regenerative cell proliferation in the zebrafish lateral line neuromast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. endo-IWR 1 | β-catenin | Tocris Bioscience [tocris.com]
- 16. apexbt.com [apexbt.com]
Application Notes and Protocols for the Use of IWR-1 in Colorectal Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway is a critical event in the development and progression of most colorectal cancers (CRC).[2][3] this compound functions by stabilizing the Axin scaffolding protein, a key component of the β-catenin destruction complex.[4] This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, leading to the downregulation of Wnt target genes involved in proliferation, survival, and epithelial-mesenchymal transition (EMT).[5][6] These application notes provide a summary of the effects of this compound on colorectal cancer cell lines and detailed protocols for its use in key in vitro assays.
Mechanism of Action
In the canonical Wnt signaling pathway, the absence of Wnt ligands allows a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. In many colorectal cancers, mutations in components of this complex, most commonly APC, lead to the stabilization and nuclear accumulation of β-catenin.[2] Nuclear β-catenin then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, driving the expression of oncogenes.
This compound circumvents the effects of upstream mutations by directly targeting the destruction complex. It stabilizes Axin, thereby promoting the degradation of β-catenin and inhibiting the transcription of its downstream targets.[4]
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on various colorectal cancer cell lines as reported in the literature.
Table 1: Effect of this compound on the Proliferation and Viability of Colorectal Cancer Cell Lines
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | IC50 | Reference |
| HCT116 | Proliferation Assay | 5-50 µM | 24 and 48 hours | Dose- and time-dependent decrease in proliferation. | Not Reported | [5][6] |
| HT29 | Proliferation Assay | Not specified | Not specified | Inhibition of proliferation. | Not Reported | [5] |
| DLD-1 | STF Reporter Assay | Not specified | Not specified | Inhibition of Wnt/β-catenin transcriptional activity. | 0.21 µM | [7] |
| SW480 | Not specified | Not specified | Not specified | Inhibition of EMT. | Not Reported | [5] |
| Caco-2 (CD44+/CD133+ subpopulation) | Cell Growth Assay | Not specified | 6 days | Concentration-dependent inhibition of cell growth. | 19.4 µM | [2] |
Table 2: Effect of this compound on Protein Expression and Cellular Processes in Colorectal Cancer Cell Lines
| Cell Line | Experiment | This compound Concentration | Incubation Time | Key Findings | Reference |
| HCT116 | Western Blot | 5-50 µM | 24 and 48 hours | Dose- and time-dependent decrease in β-catenin and survivin expression. | [5] |
| HT29 | Western Blot | Not specified | Not specified | Decreased β-catenin expression. | [5] |
| HCT116 | Transwell Invasion Assay | Not specified | Not specified | Significant inhibition of TNF-α-induced cell invasion. | [5] |
| HT29 | Transwell Migration Assay | Not specified | Not specified | Significant inhibition of cell migration. | [5] |
| DLD-1 | Western Blot | Not specified | Not specified | Potent induction of Axin2 protein. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer cell lines.
Cell Viability/Proliferation Assay (WST-1 Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete growth medium (e.g., McCoy's 5A for HT29, DMEM for HCT116) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis of β-catenin Expression
This protocol describes how to measure the levels of β-catenin protein in colorectal cancer cells following treatment with this compound.
Materials:
-
Colorectal cancer cell lines
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 50 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Transwell Migration Assay
This protocol is used to assess the effect of this compound on the migratory capacity of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium with 10% FBS (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Protocol:
-
Culture colorectal cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In separate tubes, pre-treat the cell suspension with different concentrations of this compound or vehicle control for 30 minutes.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line.
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the migrated cells using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert. Calculate the average and compare the different treatment groups.
Mandatory Visualizations
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing IWR-1 and CHIR99021 for Precise Wnt Signaling Modulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of IWR-1 and CHIR99021, two potent small molecules that modulate the Wnt/β-catenin signaling pathway. These protocols are intended for researchers in stem cell biology, developmental biology, and regenerative medicine to guide experimental design and execution.
Introduction to this compound and CHIR99021
The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, stem cell maintenance, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. CHIR99021 and this compound are indispensable tools for studying and manipulating this pathway in vitro.
-
CHIR99021 is a highly selective and potent inhibitor of Glycogen Synthase Kinase 3 (GSK3α and GSK3β).[1] Inhibition of GSK3 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates Wnt target gene expression.[1] Therefore, CHIR99021 acts as a potent activator of the Wnt/β-catenin pathway.[1]
-
This compound (Inhibitor of Wnt Response-1) functions as a Wnt pathway inhibitor by a different mechanism. It stabilizes the Axin scaffolding protein, a key component of the β-catenin destruction complex.[2] This enhanced stability of the destruction complex promotes the degradation of β-catenin, thereby inhibiting Wnt signaling.[2]
The opposing effects of these two molecules allow for precise temporal control of Wnt signaling, making their combined use a powerful strategy for directing cell fate decisions.
Data Presentation: Quantitative Summary of Treatment Protocols
The following tables summarize common concentration ranges and treatment durations for this compound and CHIR99021 in various applications. It is crucial to note that optimal concentrations and timings can vary depending on the specific cell line, its passage number, and culture conditions. Therefore, empirical optimization is highly recommended.
Table 1: this compound and CHIR99021 for Stem Cell Self-Renewal and Pluripotency Maintenance
| Application | Cell Type | CHIR99021 Concentration | This compound Concentration | Treatment Duration | Reference |
| Self-renewal of human ESCs and mouse EpiSCs | Human Embryonic Stem Cells (hESCs), Mouse Epiblast Stem Cells (EpiSCs) | 3 µM | 2.5 µM | Continuous | [3] |
Table 2: Sequential Treatment of this compound and CHIR99021 for Directed Differentiation
| Application | Cell Type | CHIR99021 Concentration & Duration | This compound Concentration & Duration | Key Outcome | Reference |
| Cardiac Differentiation | Human Induced Pluripotent Stem Cells (hiPSCs) | 10 µM for 24 hours (initiation), then 0.5-5 µM for 48 hours (maintenance) | 5-10 µM for 48 hours | Generation of cardiomyocytes | [4] |
| Cardiac Differentiation | Human Pluripotent Stem Cells (hPSCs) | 12 µM for 24 hours | 5 µM (IWP2, another Wnt inhibitor, can also be used) for 48 hours | Efficient generation of functional cardiomyocytes | [5][6] |
| Definitive Endoderm Differentiation | Human Pluripotent Stem Cells (hPSCs) | 3 µM for 24 hours | Not typically used in combination for this lineage | Induction of definitive endoderm | [7] |
Table 3: this compound and CHIR99021 in Organoid Development
| Application | Organoid Type | CHIR99021 Concentration & Duration | This compound Concentration & Duration | Key Outcome | Reference |
| Inner Ear Organoid Development | Mouse Embryonic Stem Cells (ESCs) | 1-10 µM for 48 hours (optimal at 3 µM) | Not specified in this protocol | Enhanced otic vesicle formation | [8] |
| Cerebral Organoid Development | Human Induced Pluripotent Stem Cells (hiPSCs) | 1 µM (pro-proliferative) or 10 µM (pro-neuroepithelial) from day 14 onwards | Not used in this protocol | Dose-dependent effects on neurodevelopment | [9] |
| Kidney Organoid Development | Human Pluripotent Stem Cells (hPSCs) | 8 µM for initial differentiation, followed by a 5 µM pulse to stimulate nephrogenesis | Not specified in this protocol | Formation of nephron structures | [10] |
Experimental Protocols
Protocol for Maintenance of Pluripotent Stem Cells
This protocol is adapted for the maintenance of human embryonic stem cells (hESCs) and mouse epiblast stem cells (EpiSCs) in a pluripotent state.
Materials:
-
Basal medium (e.g., DMEM/F12)
-
KnockOut™ Serum Replacement (KSR)
-
Non-Essential Amino Acids (NEAA)
-
L-Glutamine
-
β-mercaptoethanol
-
CHIR99021 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Matrigel-coated culture plates
-
hESCs or mouse EpiSCs
Procedure:
-
Prepare the complete culture medium by supplementing the basal medium with KSR, NEAA, L-Glutamine, and β-mercaptoethanol according to standard protocols.
-
Add CHIR99021 to a final concentration of 3 µM.[3]
-
Add this compound to a final concentration of 2.5 µM.[3]
-
Culture hESCs or mouse EpiSCs on Matrigel-coated plates in the prepared medium.
-
Passage cells as needed, typically every 3-5 days, using standard enzymatic or mechanical dissociation methods.
-
Continuously culture the cells in the medium containing both CHIR99021 and this compound to maintain pluripotency.
Protocol for Directed Differentiation of Cardiomyocytes from hiPSCs
This protocol outlines a widely used method for generating cardiomyocytes from human induced pluripotent stem cells (hiPSCs) through sequential modulation of the Wnt pathway.
Materials:
-
hiPSCs cultured on Matrigel
-
RPMI 1640 medium
-
B-27 Supplement (without insulin)
-
CHIR99021 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure: Day 0: Mesoderm Induction
-
Start with a confluent monolayer of hiPSCs.
-
Aspirate the maintenance medium and replace it with RPMI 1640 medium supplemented with B-27 (without insulin) and CHIR99021 at a final concentration of 10-12 µM.[4][5]
-
Incubate for 24 hours.
Day 1: Medium Change
-
Aspirate the CHIR99021-containing medium.
-
Wash the cells once with PBS.
-
Add fresh RPMI 1640 medium with B-27 (without insulin).
Day 3: Wnt Inhibition and Cardiac Specification
-
Aspirate the medium and replace it with fresh RPMI 1640/B-27 (without insulin) containing this compound at a final concentration of 5-10 µM.[4]
-
Incubate for 48 hours.
Day 5 onwards: Cardiomyocyte Maturation
-
Aspirate the this compound-containing medium.
-
Wash the cells once with PBS.
-
Add fresh RPMI 1640 medium with B-27 (with insulin).
-
Change the medium every 2-3 days.
-
Spontaneously contracting cardiomyocytes should be visible between days 8 and 12.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these protocols.
Caption: Wnt/β-catenin signaling pathway with points of intervention for CHIR99021 and this compound.
Caption: Experimental workflow for directed cardiac differentiation using sequential Wnt modulation.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. Modulation of β-catenin function maintains mouse epiblast stem cell and human embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering Role of Wnt Signalling in Cardiac Mesoderm and Cardiomyocyte Differentiation from Human iPSCs: Four-dimensional control of Wnt pathway for hiPSC-CMs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Wnt Signaling Enhances Inner Ear Organoid Development in 3D Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generating kidney organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 10mM IWR-1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a 10mM stock solution of IWR-1 in dimethyl sulfoxide (DMSO). This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, making it a valuable tool in cancer research, stem cell biology, and developmental biology.[1][2]
Introduction to this compound
This compound (Inhibitor of Wnt Response-1) is a small molecule that targets the Wnt signaling pathway.[3] Its mechanism of action involves the stabilization of the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[4] By preventing the nuclear accumulation of β-catenin, this compound effectively inhibits the transcription of Wnt target genes.[5][6] It is a widely used reagent for studying the physiological and pathological roles of Wnt signaling.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 409.44 g/mol | [1][7][8][9][10][11] |
| CAS Number | 1127442-82-3 | [1][7][8][9][12] |
| Molecular Formula | C₂₅H₁₉N₃O₃ | [1][8][9][10] |
| Purity | ≥98% | [1][12] |
| Solubility in DMSO | Soluble to 100 mM | [8] |
| Appearance | Crystalline solid | [12] |
| Storage (Powder) | -20°C | [12][13] |
| Storage (Stock Solution) | -20°C or -80°C | [3][5] |
Experimental Protocol: Preparation of 10mM this compound Stock Solution
This protocol outlines the step-by-step procedure for preparing a 10mM stock solution of this compound in DMSO.
Materials
-
This compound powder (endo-isomer)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Safety Precautions
-
This compound is a bioactive small molecule. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
Calculations
To prepare a 10mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10mM this compound stock solution:
Mass (mg) = 10 mM x 1 mL x 409.44 g/mol = 4.0944 mg
Procedure
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 10mM solution, weigh 4.09 mg of this compound.
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube or cryovial. Add the calculated volume of anhydrous DMSO to the tube. For a 10mM solution, if you weighed 4.09 mg of this compound, add 1 mL of DMSO.
-
Mixing: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. If the compound does not dissolve readily, gentle warming at 37°C for 5-10 minutes or brief sonication in an ultrasonic bath can aid dissolution.[14][15] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[7]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3][5] When stored properly, the stock solution is stable for at least 6 months to a year.[5][7] Protect from light.[7][13]
Working Dilutions
For cell culture experiments, the 10mM stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[13]
Visualizations
Signaling Pathway
References
- 1. scbt.com [scbt.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. InSolution Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 8. endo-IWR-1 (CAS 1127442-82-3) | Abcam [abcam.com]
- 9. medkoo.com [medkoo.com]
- 10. ≥98% (HPLC), powder, Tankyrase1/2 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound-endo | C25H19N3O3 | CID 44483163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. apexbt.com [apexbt.com]
- 15. emulatebio.com [emulatebio.com]
Application Notes and Protocols: IWR-1 in Osteosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma, the most prevalent primary malignant bone tumor in children and adolescents, presents significant therapeutic challenges, particularly in cases of chemoresistance and metastasis. The Wnt/β-catenin signaling pathway is frequently dysregulated in osteosarcoma and has emerged as a key therapeutic target.[1][2] IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that functions as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. It acts by stabilizing the Axin2 scaffolding protein, a key component of the β-catenin destruction complex, thus promoting the degradation of β-catenin.[3] This document provides detailed application notes and protocols for the use of this compound in osteosarcoma research, summarizing key quantitative data and experimental methodologies from published studies.
Mechanism of Action
This compound is a tankyrase 1 and 2 (TNKS1/2) inhibitor.[4][5] Tankyrases are enzymes that poly(ADP-ribosyl)ate Axin, marking it for proteasomal degradation. By inhibiting tankyrases, this compound stabilizes Axin levels.[3] Axin is a crucial scaffold protein in the β-catenin destruction complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). The stabilized destruction complex efficiently phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes, many of which are involved in cell proliferation, survival, and differentiation.[3][6]
In the context of doxorubicin-resistant osteosarcoma, this compound has also been shown to inhibit cellular efflux transport, an effect that appears to be independent of its Wnt signaling inhibition. This leads to increased intracellular concentrations of chemotherapeutic agents like doxorubicin, thereby sensitizing resistant cells to their cytotoxic effects.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound in osteosarcoma research, providing a clear comparison of its efficacy in different experimental settings.
Table 1: In Vitro Efficacy of this compound on Doxorubicin-Resistant Osteosarcoma Cells
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Change in IC50 | Reference |
| 143b-wt (wild-type) | Doxorubicin alone | Not significantly different | - | [4] |
| 143b-wt (wild-type) | 5 µM this compound + Doxorubicin | Not significantly different | - | [4] |
| 143b-DxR (Doxorubicin-resistant) | Doxorubicin alone | 21.31 | - | [4] |
| 143b-DxR (Doxorubicin-resistant) | 5 µM this compound + Doxorubicin | 11.76 | 0.55 | [4] |
Table 2: Effects of this compound on Osteosarcoma Cancer Stem-Like Cells (CSCs)
| Cell Line | Treatment | Effect | Reference |
| MG-63 spheres | 10 µM this compound (96h) | Increased TUNEL-positive cells (4.65-fold) | [7] |
| MNNG-HOS spheres | 10 µM this compound (96h) | Increased TUNEL-positive cells (15.83-fold) | [7] |
| MG-63 spheres | 10 µM this compound (96h) | Increased Caspase 3/7 activity (2.15-fold) | [7] |
| MNNG-HOS spheres | 10 µM this compound (96h) | Increased Caspase 3/7 activity (1.27-fold) | [7] |
| MG-63 spheres | 10 µM this compound (48h) | G2/M cell cycle arrest | [7] |
| MNNG-HOS spheres | 10 µM this compound (48h) | G2/M cell cycle arrest | [7] |
Mandatory Visualizations
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Caption: A typical experimental workflow for evaluating this compound in osteosarcoma research.
Caption: Logical flow of this compound's dual mechanisms and their effects on osteosarcoma cells.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is designed to assess the effect of this compound on the viability of osteosarcoma cells, both as a single agent and in combination with other chemotherapeutic drugs like doxorubicin.
Materials:
-
Osteosarcoma cell lines (e.g., 143b-wt, 143b-DxR, MG-63, U2OS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count osteosarcoma cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
For this compound sensitization: Pre-treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for 16 hours.[4]
-
Following pre-treatment, add serial dilutions of doxorubicin to the wells.
-
For single-agent treatment: Add serial dilutions of this compound to the wells.
-
Incubate for the desired time period (e.g., 24-72 hours).
-
-
MTS/MTT Addition:
-
Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves and calculate IC50 values using appropriate software.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the detection and quantification of apoptosis in osteosarcoma cells following treatment with this compound.
Materials:
-
Treated and control osteosarcoma cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat osteosarcoma cells with this compound (e.g., 10 µM for 48-96 hours) in 6-well plates.[7]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for β-catenin and Downstream Targets
This protocol describes the detection of changes in protein expression levels of β-catenin and its downstream targets (e.g., Cyclin D1) in response to this compound treatment.
Materials:
-
Treated and control osteosarcoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
In Vivo Osteosarcoma Xenograft Model
This protocol outlines the establishment of a subcutaneous osteosarcoma xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice, 4-6 weeks old)
-
Osteosarcoma cell line (e.g., MNNG-HOS)
-
Sterile PBS
-
Matrigel (optional)
-
This compound (for injection)
-
Doxorubicin (for injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Harvest osteosarcoma cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10⁶ cells per 100 µL.[11]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, doxorubicin, this compound + doxorubicin).
-
Administer treatments as per the experimental design. For example, co-administration of this compound and doxorubicin.[6][12] The exact dosage and administration schedule for this compound in osteosarcoma xenograft models may need to be optimized, but studies in other cancer models have used intraperitoneal injections.
-
-
Tumor Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always adhere to institutional guidelines and safety protocols when conducting research.
References
- 1. Preclinical mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Orthotopic osteosarcoma xenograft tumour mouse model [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. kumc.edu [kumc.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCF/LEF Reporter Assay with IWR-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various diseases, most notably cancer. The transcriptional activity of this pathway is mediated by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. Consequently, the TCF/LEF reporter assay is a widely used method to screen for and characterize modulators of Wnt/β-catenin signaling.
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that inhibits the Wnt/β-catenin pathway by stabilizing the Axin-scaffolded β-catenin destruction complex.[1][2] This leads to the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and the activation of TCF/LEF-mediated transcription.[1][3] These application notes provide a detailed protocol for utilizing a TCF/LEF luciferase reporter assay to quantify the inhibitory effect of this compound on Wnt/β-catenin signaling.
Principle of the Assay
This assay utilizes a reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase gene.[4][5] In the presence of an active Wnt signal, β-catenin accumulates in the nucleus, binds to TCF/LEF transcription factors, and activates the transcription of the luciferase reporter gene. The resulting luminescence is proportional to the Wnt signaling activity. By treating cells with this compound, the inhibition of this signaling can be quantified by a decrease in luciferase activity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on TCF/LEF reporter activity as reported in various studies.
| Cell Line | Wnt Pathway Activator | This compound IC50 | Reference |
| L-cells expressing Wnt3A | Wnt3A | 180 nM | [6] |
| HEK293T | Wnt3A | 0.026 µM (26 nM) | [6] |
| DLD-1 | Endogenous (APC mutation) | 0.21 µM (210 nM) | [7] |
| HEK293 | Wnt3a + LiCl | ~0.05 µM (50 nM) | [8][9] |
Note: IC50 values can vary depending on the cell line, the method of Wnt pathway activation, and specific assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of this compound action, and the experimental workflow for the TCF/LEF reporter assay.
Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the TCF/LEF reporter assay with this compound treatment.
Experimental Protocols
This protocol is a general guideline; optimization may be required for different cell lines and experimental conditions.
Materials
-
Cell Line: HEK293, HEK293T, or other suitable cell line with a responsive Wnt pathway.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
Transfection Reagent: Lipofectamine 2000, FuGENE HD, or similar.
-
Wnt Pathway Activator (choose one):
-
Recombinant Wnt3a protein.
-
Wnt3a-conditioned medium.
-
Lithium Chloride (LiCl).
-
-
This compound: Prepare a stock solution in DMSO.
-
Assay Plate: White, clear-bottom 96-well plates.
-
Luciferase Assay Reagent: Dual-Luciferase® Reporter Assay System or similar.
-
Luminometer.
Protocol
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of transfection (e.g., 30,000 - 35,000 cells/well for HEK293 cells).[8][12]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. A common ratio is 10:1 of TCF/LEF Firefly luciferase reporter to Renilla luciferase control plasmid.[11]
-
Carefully add the transfection mix to each well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Wnt Pathway Activation and this compound Treatment
-
After 24 hours of transfection, gently remove the medium.
-
Add fresh medium containing the Wnt pathway activator. For example:
-
Immediately add the desired concentrations of this compound to the appropriate wells. It is recommended to perform a serial dilution to determine the IC50. Include a vehicle control (DMSO) for both unstimulated and Wnt-activated cells.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[8][12]
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:
-
Removing the culture medium.
-
Lysing the cells with the provided lysis buffer.
-
Adding the Firefly luciferase substrate and measuring the luminescence.
-
Adding the Renilla luciferase substrate (stop and glo) and measuring the luminescence.
-
-
Read the luminescence on a plate-reading luminometer.
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Normalized RLU = Firefly Luminescence / Renilla Luminescence
-
-
Fold Induction (for Wnt activation): To confirm pathway activation, divide the normalized RLU of the Wnt-activated, vehicle-treated wells by the normalized RLU of the unstimulated, vehicle-treated wells.
-
Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
% Inhibition = 100 * (1 - (Normalized RLU of this compound treated sample - Average Normalized RLU of unstimulated control) / (Average Normalized RLU of Wnt-activated control - Average Normalized RLU of unstimulated control))
-
-
IC50 Determination: Plot the percent inhibition against the log of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
Troubleshooting
-
Low Luciferase Signal:
-
Optimize cell density and transfection efficiency.
-
Ensure the Wnt pathway is being effectively activated.
-
Check the expiration date and storage of the luciferase assay reagents.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Check for uniform cell seeding.
-
Mix reagents thoroughly before use.
-
-
No Inhibition by this compound:
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure the Wnt pathway is not overly stimulated, which might require higher concentrations of the inhibitor.
-
By following these detailed protocols and application notes, researchers can effectively utilize the TCF/LEF reporter assay to quantify the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway, facilitating drug discovery and basic research in this critical area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transgenic Wnt/TCF pathway reporters: all you need is Lef? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Reporter Activity Assay [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for IWR-1: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the long-term storage and stability of IWR-1 (Inhibitor of Wnt Response-1), a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a valuable research tool for studying the Wnt signaling pathway, which is integral to embryonic development, tissue homeostasis, and various diseases, including cancer.[1][2] It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][3][4] This prevents the translocation of β-catenin to the nucleus and the activation of Wnt target genes.[1] Given its mechanism, maintaining the stability and purity of this compound is paramount for its effective use in research.
Mechanism of Action: Wnt Signaling Inhibition by this compound
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[5][6][7] This keeps cytoplasmic β-catenin levels low.
When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[5][7] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF transcription factors, leading to the expression of Wnt target genes.[5]
This compound intervenes by binding to and stabilizing Axin, a key component of the destruction complex.[3][4] This stabilization enhances the complex's activity, leading to increased phosphorylation and degradation of β-catenin, thereby inhibiting the Wnt signaling cascade even in the presence of Wnt ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWR-1 In Vivo Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the canonical Wnt signaling pathway. Its mechanism of action involves the stabilization of the Axin2 destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2][3][4] Aberrant Wnt signaling is implicated in various diseases, including cancer, making this compound a valuable tool for in vivo studies in mouse models to investigate the therapeutic potential of Wnt pathway inhibition. These application notes provide detailed protocols and guidelines for the in vivo administration of this compound in mice.
Data Presentation: In Vivo Administration of this compound in Mouse Models
The following table summarizes various reported protocols for the in vivo administration of this compound in different mouse models. This allows for easy comparison of dosages, routes of administration, and experimental contexts.
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Key Findings | Reference |
| Osteosarcoma Xenograft | 5 mg/kg | Intratumoral | Every 2 days for 12 days | DMSO | Marked inhibition of tumor growth. | [5][6][7] |
| Osteosarcoma Xenograft | 5 mg/kg | Intraperitoneal | Every 2 days for 12 days | DMSO | Co-administration with doxorubicin substantially decreased tumor progression. | [5][8] |
| Psoriasis-like Model | 10 mg/kg | Subcutaneous | On days 1, 3, and 5 | Not specified | Ameliorated psoriatic skin lesions. | [6][7] |
| Cerebral Microdialysis | 30 mg/kg | Intraperitoneal | Single dose | Not specified | Characterized unbound this compound-endo exposure in brain extracellular fluid and plasma. | [9] |
| Periapical Lesion Model | Not specified | Local injection | Not specified | Not specified | This compound injection inhibited the Wnt/β-catenin signaling pathway and spread the periapical lesion. | [10] |
| Zebrafish Heart Regeneration | 10 µM in PBS (25 µL) | Intraperitoneal | Every 2 days | PBS with 0.1% DMSO | Partially rescued cardiomyocyte proliferation defects. | [11] |
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
Protocol:
-
Stock Solution Preparation:
-
Vehicle Preparation (Example for Intraperitoneal Injection):
-
A commonly used vehicle for this compound in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline.[6][14] A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6][14]
-
To prepare 1 mL of this vehicle:
-
Add 100 µL of DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween 80 and vortex until the solution is clear.
-
Add 450 µL of sterile saline and vortex to mix completely.
-
-
-
Final Dosing Solution Preparation:
-
Dilute the this compound stock solution with the prepared vehicle to achieve the final desired concentration for injection.
-
For a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Required this compound per mouse: 5 mg/kg * 0.025 kg = 0.125 mg
-
Concentration of dosing solution: 0.125 mg / 0.1 mL = 1.25 mg/mL
-
-
Prepare the dosing solution fresh before each administration and protect it from light. If precipitation occurs, gentle warming or sonication can be used to redissolve the compound.[14]
-
Note on Solubility: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[12][13] For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[12][13]
II. Intraperitoneal (IP) Injection Protocol in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
70% alcohol swabs
-
Appropriate mouse restraint device
-
Sharps container
Procedure:
-
Animal Restraint: Securely and safely restrain the mouse. One common method is the scruff technique, placing the animal in dorsal recumbency with its head tilted slightly downward.[17]
-
Injection Site Identification: Identify the injection site in the lower right quadrant of the abdomen.[17][18][19] This location avoids the cecum, which is typically on the left side.[17][19]
-
Site Disinfection: Disinfect the injection site with a 70% alcohol swab.[17]
-
Needle Insertion: Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.[17][18]
-
Aspiration: Gently pull back the plunger to aspirate. The absence of fluid (e.g., blood, urine, or intestinal contents) confirms correct placement in the peritoneal cavity.[17][19] If any fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle and syringe.[19]
-
Injection: Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.[15][16]
-
Needle Withdrawal: Withdraw the needle and place the mouse back in its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.[16]
-
Disposal: Dispose of the needle and syringe in a designated sharps container.[16][19]
Visualizations
Wnt Signaling Pathway and this compound Inhibition
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for In Vivo this compound Administration
Caption: A typical experimental workflow for an in vivo study using this compound.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk-3.com [gsk-3.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 15. scribd.com [scribd.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IWR-1 Inhibition of Wnt Signaling
Welcome to the technical support center for IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not performing as expected and to provide clear guidance on its use.
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit the Wnt signaling pathway?
A1: this compound is a small molecule that functions by stabilizing the β-catenin destruction complex.[1][2] Specifically, it binds to Axin proteins (both Axin1 and Axin2), preventing their degradation.[3][4] This stabilization of Axin enhances the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3] As a result, the accumulation of β-catenin in the cytoplasm is prevented, and its translocation to the nucleus to act as a transcriptional co-activator is blocked.[5][6]
Q2: What is the primary molecular target of this compound?
A2: The primary molecular target of this compound is the Axin-scaffolded destruction complex.[5][7] It has been shown to interact with Axin, and its diastereomeric conformation is critical for its inhibitory activity, suggesting a specific binding interaction.[3] While it is often referred to in the context of tankyrase inhibition, its mechanism of stabilizing Axin is a key aspect of its function in the Wnt pathway.[4][5][6]
Q3: Why am I not seeing an inhibition of Wnt signaling after treating my cells with this compound?
A3: There are several potential reasons for the lack of Wnt signaling inhibition. These can be broadly categorized into issues with the compound itself, the experimental setup, or cell-specific factors. The troubleshooting guide below will walk you through a systematic approach to identify and resolve the issue.
Troubleshooting Guide: this compound Not Inhibiting Wnt Signaling
If you are not observing the expected inhibition of Wnt signaling with this compound, follow these troubleshooting steps:
Step 1: Verify Compound Integrity and Preparation
Issue: The this compound compound may be degraded, improperly dissolved, or used at a suboptimal concentration.
Solutions:
-
Check Compound Quality: Ensure you are using a high-purity this compound-endo isomer, as the exo form is significantly less active.[3] Whenever possible, use a fresh batch of the compound and verify its identity and purity if you have the analytical capabilities.
-
Proper Solubilization: this compound is poorly soluble in aqueous solutions and should be dissolved in DMSO to create a stock solution (e.g., 10 mM).[8][9][10] Ensure the compound is fully dissolved by gentle warming (37°C) or brief sonication.[8][9] When preparing your working concentration, dilute the DMSO stock into your pre-warmed cell culture medium immediately before use. Avoid storing diluted aqueous solutions for extended periods.[10]
-
Optimize Concentration: The effective concentration of this compound can vary between cell lines.[9] Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A typical starting range is 1-10 µM.[6][9][11]
| Parameter | Recommendation | Source |
| Isomer | Use this compound-endo | [3] |
| Solvent | DMSO | [8][9][10] |
| Stock Concentration | 10 mM | [8][9] |
| Working Concentration | 1-10 µM (cell line dependent) | [6][9][11] |
| Final DMSO Concentration | Keep below 0.1% in culture to avoid solvent-induced artifacts. | [8] |
Step 2: Evaluate Experimental Conditions
Issue: The timing of treatment, cell health, or assay readout may not be appropriate to observe the effects of this compound.
Solutions:
-
Treatment Duration: The time required to observe an effect can vary. For readouts like β-catenin protein levels or target gene expression, a 24-hour treatment is often sufficient.[8] However, for functional assays like cell viability or differentiation, longer incubation times (48-96 hours) may be necessary.[7]
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may respond differently to Wnt pathway modulation.
-
Assay Sensitivity: The method used to measure Wnt pathway activity is crucial. A TCF/LEF luciferase reporter assay is a highly sensitive and quantitative method for assessing pathway activity.[9] Western blotting for active (non-phosphorylated) β-catenin or its downstream targets (e.g., Axin2, c-Myc) can also be used.
Step 3: Consider Cell-Specific Factors
Issue: The genetic background of your cell line or the specific mechanism of Wnt activation could influence the efficacy of this compound.
Solutions:
-
Mechanism of Wnt Activation: this compound acts downstream of the Wnt receptors by stabilizing the β-catenin destruction complex. It is effective in cells with mutations in APC that lead to constitutive Wnt signaling.[3] However, if your cells have a mutation in β-catenin itself that prevents its phosphorylation and degradation, this compound will be ineffective.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[9] It is advisable to test the inhibitor on a well-characterized, responsive cell line (e.g., DLD-1, HCT116) as a positive control.[9][12]
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that could confound your results.[9] Always perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure the concentrations used are not causing significant cell death.[8]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate your cells in a 24-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 0.1 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours.
-
Analysis: Lyse the cells and perform a Western blot to analyze the levels of active (non-phosphorylated) β-catenin and total β-catenin. A decrease in the active β-catenin to total β-catenin ratio indicates successful inhibition. Alternatively, use a TCF/LEF reporter assay if your cells are engineered for this.
Protocol 2: Validation of this compound Activity using a Positive Control Cell Line
-
Cell Culture: Culture a known this compound-responsive cell line, such as HCT116 or DLD-1, alongside your experimental cell line.[9][12]
-
Treatment: Treat both cell lines with the determined optimal concentration of this compound and a DMSO vehicle control for 24 hours.
-
Analysis: Analyze the expression of a known Wnt target gene, such as AXIN2 or MYC, using qRT-PCR. A significant downregulation of the target gene in the this compound-treated positive control cells will validate the activity of your compound.
Visualizing the Process
Wnt Signaling Pathway and this compound Mechanism
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. gsk-3.com [gsk-3.com]
- 9. gsk3b.com [gsk3b.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1 precipitation in cell culture media
Welcome to the technical support center for IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals effectively use this compound in cell culture experiments while avoiding common issues like precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Inhibitor of Wnt Response-1) is a small molecule that potently inhibits the canonical Wnt signaling pathway.[1][2][3] It functions by stabilizing the Axin-scaffolded destruction complex, which includes proteins like APC, GSK3β, and CK1.[4][5][6] This stabilization enhances the phosphorylation of β-catenin, marking it for proteasomal degradation and thereby preventing its accumulation and translocation to the nucleus to activate Wnt target gene transcription.[5][6]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended and most common solvent for this compound is dimethyl sulfoxide (DMSO).[4][7][8] It is highly soluble in DMSO, with concentrations of 20 mg/mL to over 80 mg/mL being reported.[2][7][9][10][11]
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, this compound should be stored at -20°C, where it is stable for at least two to four years.[7] Stock solutions in DMSO should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2][4] Aqueous solutions are not recommended for storage for more than one day.[7][8]
Q4: What is a typical working concentration for this compound in cell culture?
A4: The effective working concentration of this compound in cell culture applications typically ranges from 1 µM to 10 µM.[4] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. Some studies have used concentrations up to 50 µM.[11][12] The IC50 value for inhibiting the Wnt/β-catenin pathway reporter response is approximately 180 nM.[1][2][4]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its low aqueous solubility.[7][8] The following guide will help you troubleshoot and prevent this problem.
Issue: A precipitate forms immediately after adding my this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | This compound is sparingly soluble in aqueous buffers.[7][8] A high final concentration can exceed its solubility limit. Solution: Perform a dose-response experiment to find the lowest effective concentration for your cell line. |
| "Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to rapidly come out of solution. Solution: Perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration (e.g., 1 mM) with more DMSO. Then, add this intermediate stock to your media.[9] |
| Low Temperature of Media | Adding a compound dissolved in DMSO to cold media can decrease its solubility and promote precipitation.[9] Solution: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[4][9] |
| High Final DMSO Concentration | While this compound is soluble in DMSO, a high final percentage of DMSO in the culture media can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.[4] A very high DMSO concentration might also affect media component stability. |
| Media Components | Certain components in complex media or serum could potentially interact with this compound, although this is less commonly reported than solubility issues. Solution: After preparing the final this compound-supplemented media, consider filtering it through a 0.2 µm low-protein binding sterile filter before adding it to your cells.[4] |
Data Presentation: Solubility and Concentration
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 20 mg/mL (~49 mM)[2][7][8] | The most effective solvent. Some sources report solubility up to 100 mM or higher, sometimes requiring sonication.[9][10][11] |
| Dimethylformamide (DMF) | ~20 mg/mL (~49 mM)[7][8] | An alternative organic solvent. |
| Ethanol (99.5%) | 0.2 mg/mL (~0.49 mM)[13] | Very low solubility. |
| Acetonitrile | 1 mg/mL (~2.44 mM)[13] | Low solubility. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[7][8] | Direct dissolution is not recommended. |
| DMSO:PBS (1:3 mixture) | ~0.25 mg/mL (~0.61 mM)[7] | Illustrates the significant drop in solubility in aqueous solutions. |
Table 2: Recommended this compound Concentrations
| Concentration Type | Range | Purpose |
| Stock Solution (in DMSO) | 5 mM - 20 mM[4] | For dilution into working solutions. Aliquot and store at -20°C. |
| Working Concentration | 1 µM - 10 µM[4][11] | Typical range for most cell culture experiments. |
| IC50 Value | ~180 nM[2][4] | Concentration for 50% inhibition in Wnt reporter assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (5 mM)
-
Preparation : this compound is supplied as a crystalline solid.[7] Gently tap the vial to ensure all the powder is at the bottom.[4]
-
Solubilization : To prepare a 5 mM stock solution from 5 mg of this compound (Molecular Weight: 409.44 g/mol ), add 2.442 mL of pure, anhydrous DMSO to the vial.[4]
-
Dissolution : To aid dissolution, warm the vial to 37°C for 3-5 minutes and/or vortex.[4] Sonication can also be used if necessary.[2][9] Ensure the solution is clear and no particulates are visible.
-
Storage : Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparing this compound Working Solution in Cell Culture Media
-
Pre-warm Media : Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.[4][9]
-
Thaw Stock : Thaw an aliquot of the this compound DMSO stock solution at 37°C.[4]
-
Dilution : Add the required volume of the this compound stock solution to the pre-warmed media to achieve the desired final concentration.
-
Best Practice : To avoid "solvent shock," add the stock solution dropwise while gently swirling the medium. For very high dilutions (e.g., >1:1000), consider a serial dilution step.[9]
-
-
Mixing : Mix the final solution thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming and protein denaturation.
-
Filtration (Optional) : If you are concerned about precipitation or contamination, filter the supplemented media through a 0.2 µm low-protein binding sterile filter.[4]
-
Application : Immediately apply the this compound-containing medium to your cells.
Visualizations
Caption: this compound mechanism in the Wnt signaling pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 10. endo-IWR 1 | β-catenin | Tocris Bioscience [tocris.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]
Technical Support Center: Optimizing IWR-1 Concentration for Minimal Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. The following resources are designed to help you determine the optimal this compound concentration for your experiments while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits the Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which includes proteins like APC, GSK3β, and CK1. This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. By reducing the levels of nuclear β-catenin, this compound effectively downregulates the expression of Wnt target genes.[1]
Q2: What is a typical working concentration for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. Generally, a concentration range of 1 µM to 10 µM is used for cell culture applications.[1] For some sensitive cell lines or specific assays like inhibiting Wnt/β-catenin reporter activity, concentrations as low as 180 nM have been shown to be effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Is this compound cytotoxic?
A3: Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations and with prolonged exposure. For instance, in osteosarcoma cancer stem-like cells, this compound has been shown to be specifically cytotoxic.[3] In colorectal cancer cell lines such as HCT116, this compound decreased cell proliferation in a dose- and time-dependent manner at concentrations between 5-50 μM.[4] Therefore, it is crucial to assess cytotoxicity in your experimental system.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in organic solvents like DMSO.[5] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. This compound has limited stability in aqueous solutions, so it is best to prepare fresh working dilutions in your cell culture medium for each experiment.[1]
Q5: What are potential off-target effects of this compound?
A5: While this compound is considered a specific inhibitor of the Wnt/β-catenin pathway, high concentrations or long exposure times may lead to off-target effects.[1] It is good practice to include appropriate controls in your experiments to validate the specificity of the observed effects. This can include using a structurally related but inactive compound as a negative control or confirming the phenotype with a different Wnt pathway inhibitor.
Data Presentation: this compound Cytotoxicity
| Cell Line | Cancer Type | Cytotoxicity Observation | Concentration Range | Reference |
| HCT116 | Colorectal Cancer | Decreased cell proliferation in a dose- and time-dependent manner. | 5-50 µM | [4] |
| HT29 | Colorectal Cancer | Inhibited cell proliferation. | Not specified | [4] |
| DLD-1 | Colorectal Cancer | Minimal effects on proliferation. | Not specified | [2] |
| MG-63 (spheres) | Osteosarcoma | Reduced cell viability. | > 5 µM | |
| MNNG-HOS (spheres) | Osteosarcoma | Reduced cell viability, with over 70% reduction at 10 µM after 96h. | > 5 µM |
Note: The IC50 for Wnt/β-catenin signaling inhibition in L-cells expressing Wnt3A is reported to be 180 nM.[2][6] This is a measure of pathway inhibition, not direct cytotoxicity.
Experimental Protocols
To determine the optimal, non-cytotoxic concentration of this compound for your experiments, it is essential to perform a cytotoxicity assay. Below are detailed protocols for three commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or other suitable culture vessel and treat with a range of this compound concentrations.
-
Cell Harvesting: After the desired incubation period, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Troubleshooting Guides
Issue: this compound precipitates in the cell culture medium.
-
Potential Cause: this compound has poor aqueous solubility.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Prepare fresh working dilutions of this compound from a DMSO stock solution immediately before use.
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution to aid in its dissolution.[6]
-
Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, you may need to lower the final concentration.
-
Issue: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Potential Cause:
-
Inconsistent cell seeding density.
-
"Edge effects" in 96-well plates.
-
Degradation of this compound in working solutions.
-
-
Solution:
-
Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistent dispensing.
-
To mitigate edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.[7]
-
Always prepare fresh this compound working dilutions for each experiment due to its limited stability in aqueous solutions.[1]
-
Issue: No significant cytotoxicity observed even at high this compound concentrations.
-
Potential Cause:
-
The cell line may be resistant to this compound-induced cytotoxicity.
-
The incubation time may be too short.
-
The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death.
-
-
Solution:
-
Some cell lines, like DLD-1, have shown minimal proliferative response to this compound.[2] Consider using a different cell line if Wnt pathway inhibition without cytotoxicity is not the desired outcome.
-
Increase the incubation time with this compound (e.g., up to 72 or 96 hours) and re-evaluate cytotoxicity.
-
Try a different cytotoxicity assay. For example, if an MTT assay shows no effect, an LDH or Annexin V assay might reveal membrane damage or apoptosis, respectively.
-
Issue: Discrepancy between the IC50 for Wnt signaling inhibition and the cytotoxic IC50.
-
Potential Cause: These are two distinct endpoints. This compound can inhibit the Wnt pathway at concentrations that are not yet cytotoxic.
-
Solution:
-
This is an expected result. The IC50 for Wnt signaling inhibition (e.g., measured by a reporter assay) is typically much lower than the cytotoxic IC50.
-
For experiments focused on the consequences of Wnt pathway inhibition, it is ideal to use a concentration of this compound that effectively blocks the pathway but has minimal impact on cell viability. The dose-response curves for both pathway inhibition and cytotoxicity should be determined to identify this optimal concentration window.
-
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway with this compound's point of intervention.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
- 1. gsk3b.com [gsk3b.com]
- 2. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 3. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
How to prevent IWR-1 degradation in solution
Welcome to the technical support center for IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and ensuring the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Inhibitor of Wnt Response-1) is a small molecule that functions as a tankyrase inhibitor, ultimately leading to the stabilization of the Axin-scaffolded destruction complex.[1][2][3][4] This complex promotes the phosphorylation and subsequent degradation of β-catenin, a key effector of the canonical Wnt signaling pathway.[1][5][6] By preventing the nuclear translocation of β-catenin, this compound effectively downregulates the transcription of Wnt target genes.[2]
Q2: What are the primary solvents and recommended storage conditions for this compound?
This compound is sparingly soluble in aqueous buffers but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] The recommended solvent for preparing stock solutions is DMSO.
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Storage Condition | Solid this compound | This compound in DMSO |
| Long-term | -20°C (≥4 years)[7] | -80°C (up to 2 years)[2] |
| Short-term | Room Temperature (for shipping) | -20°C (up to 1 year)[2] |
Key Recommendations:
-
Upon receipt, store the solid compound at -20°C, protected from light.[7]
-
Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).[8]
-
Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][8]
Q3: How stable is this compound in aqueous solutions and cell culture media?
This compound exhibits limited stability in aqueous solutions. It is not recommended to store aqueous solutions of this compound for more than one day.[7] In biological matrices such as murine plasma, this compound has been shown to be extremely unstable, likely due to enzymatic degradation.[9][10] While the specific degradation kinetics in cell culture media can vary depending on the media composition and cell type, it is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment. For long-term experiments, consider replacing the media with freshly prepared this compound every 24-48 hours.[11]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways in solution have not been extensively detailed in the literature, the chemical structure of this compound suggests potential susceptibility to hydrolysis. The amide and imide functional groups in the molecule could be prone to cleavage in aqueous environments, especially at non-neutral pH. One study indicated that this compound is extremely unstable in murine plasma, and this degradation could be mitigated by adjusting the pH to 1.5, suggesting that pH plays a critical role in its stability.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on preventing and troubleshooting degradation.
Problem 1: Inconsistent or no biological effect observed.
| Possible Cause | Solution |
| This compound Degradation | Ensure proper storage of the solid compound and DMSO stock solution as per the recommendations. Always prepare fresh working dilutions from the stock solution immediately before use. For multi-day experiments, replenish the cell culture medium with freshly diluted this compound every 24-48 hours.[11] |
| Incorrect Concentration | The optimal concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the effective concentration for your specific cell line.[8] |
| Precipitation in Media | This compound has low aqueous solubility. When diluting the DMSO stock into your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). To avoid precipitation, first, dilute the stock into a small volume of medium, mix thoroughly, and then add this to your final culture volume.[11] |
| Inactive Stereoisomer | Ensure you are using the active endo-IWR-1 and not the inactive exo-IWR-1 stereoisomer, which can be used as a negative control.[12] |
Problem 2: Precipitate forms in the cell culture medium upon addition of this compound.
| Possible Cause | Solution |
| Exceeded Aqueous Solubility | The final working concentration of this compound may be too high for the aqueous medium. Try using a lower concentration. If a high concentration is necessary, you may be limited by its solubility. |
| Poor Dilution Technique | Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous medium. Use a serial dilution method: first, dilute the stock into a small volume of medium, mix well by vortexing or pipetting, and then add this intermediate dilution to the final culture volume.[11] |
| High Final DMSO Concentration | A high concentration of DMSO can alter the polarity of the medium, causing the compound to precipitate. Ensure the final DMSO concentration remains low (ideally below 0.1% for sensitive cells).[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid (Molecular Weight: 409.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound (e.g., for 1 mg of this compound, add 244.2 µL of DMSO).
-
To aid dissolution, you can warm the solution to 37°C for 3-5 minutes and/or sonicate.[8]
-
Vortex until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Stability Assessment of this compound in Solution using HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in a specific solution (e.g., cell culture medium) using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To quantify the percentage of intact this compound remaining in a solution over time under specific storage conditions.
Materials:
-
This compound stock solution in DMSO
-
The solution to be tested (e.g., cell culture medium)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or other suitable modifier)
-
Filtration device for sample preparation (e.g., 0.22 µm syringe filter)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the test solution at the desired concentration.
-
Divide the solution into several aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots under the desired conditions (e.g., 37°C for cell culture experiments).
-
At each time point, take an aliquot, and if it contains proteins (like cell culture medium with serum), precipitate the proteins (e.g., with an equal volume of cold acetonitrile), centrifuge, and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase. A gradient elution of acetonitrile and water with 0.1% formic acid is a good starting point.[9]
-
Set the UV detector to a wavelength where this compound has strong absorbance (λmax: 240, 320 nm).[7]
-
Inject the prepared sample for the t=0 time point to determine the initial peak area of this compound.
-
Inject the samples from the subsequent time points.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. gsk3b.com [gsk3b.com]
- 9. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study [mdpi.com]
- 10. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: IWR-1 Reporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in reporter assays using IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability in the luciferase signal between my replicate wells treated with this compound. What could be the cause?
Answer: High variability in reporter assays can stem from several factors related to both the assay itself and the handling of this compound.
-
Pipetting Errors: Inconsistent dispensing of cells, transfection reagents, or this compound can lead to significant differences between wells.
-
Recommendation: Use calibrated pipettes and consider preparing a master mix of reagents for addition to replicate wells. For luminometer readings, an automated injector can improve consistency.[1]
-
-
Cell Plating Density: Uneven cell distribution across the plate can result in varied cell numbers per well, affecting reporter expression levels.
-
Recommendation: Ensure thorough mixing of the cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to promote even settling.
-
-
This compound Solution Instability: this compound-endo has been shown to degrade in solution, particularly in plasma.[2] If working solutions are not freshly prepared, their potency can diminish over time, leading to inconsistent inhibition.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can impact cell health and reporter activity.
-
Recommendation: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Issue 2: Weaker Than Expected Inhibition by this compound
Question: The inhibitory effect of this compound on my Wnt reporter is not as potent as I expected based on the literature. Why might this be?
Answer: Suboptimal inhibition can be due to several factors, including the specific experimental setup and the characteristics of the cell line being used.
-
Cell Line-Specific Sensitivity: The potency of this compound can vary significantly between different cell types.[3][5] The reported IC50 of 180 nM was determined in L-cells expressing Wnt3A, but other cell lines may require higher concentrations for effective inhibition.[6][7][8]
-
Recommendation: Perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal concentration of this compound for your specific cell line and reporter system.[3]
-
-
Incorrect Diastereomer: this compound exists as two diastereomers: endo-IWR-1 and exo-IWR-1. The endo form is the active inhibitor of the Wnt pathway, while the exo form has significantly reduced activity and can be used as a negative control.[9][10]
-
Recommendation: Confirm that you are using the endo-IWR-1 diastereomer.
-
-
Insufficient Treatment Time: The kinetics of this compound action and the subsequent downstream effects on transcription can vary. A short incubation time may not be sufficient to observe maximal reporter inhibition.
-
Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the optimal treatment duration for your assay.[3]
-
-
Constitutive Wnt Pathway Activation: In some cancer cell lines, the Wnt pathway is constitutively active due to mutations in downstream components like APC or β-catenin.[9] While this compound can inhibit the pathway in APC-mutant cells by stabilizing Axin, the level of inhibition might differ from that in cells stimulated with a Wnt ligand.[9]
-
Recommendation: Characterize the Wnt pathway status of your cell line. For ligand-stimulated assays, ensure the concentration of the Wnt agonist (e.g., Wnt3a conditioned media or purified protein) is appropriate and consistent.
-
Issue 3: High Background Signal in Reporter Assay
Question: My reporter assay shows a high background signal even in the control wells. What can I do to reduce it?
Answer: High background can mask the true inhibitory effects of this compound.
-
Promoter Leakiness: The reporter construct itself may have some basal transcriptional activity in the absence of Wnt signaling.
-
Recommendation: Use a "FOP-Flash" reporter construct, which contains mutated TCF/LEF binding sites, as a negative control to determine the level of non-specific reporter activity. The signal from your experimental wells should be significantly higher than the FOP-Flash control.
-
-
Cross-Contamination: Contamination of control wells with Wnt agonists or highly active samples can elevate the background.
-
High Luciferase Expression: Overly strong reporter expression can lead to a saturated signal, making it difficult to discern subtle changes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound inhibits the Wnt/β-catenin signaling pathway by stabilizing the Axin-scaffolded destruction complex.[3][6][7] It specifically targets and inhibits tankyrase 1 and 2 (TNKS1/2), which are poly(ADP-ribose) polymerases that mark Axin for degradation.[13] By inhibiting tankyrases, this compound leads to an accumulation of Axin, which promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[9] This prevents β-catenin from translocating to the nucleus and activating TCF/LEF-mediated transcription of Wnt target genes.[6][14]
Q2: What is the optimal concentration and treatment time for this compound? A2: The optimal concentration and treatment time for this compound are highly dependent on the cell line and the specific experimental endpoint. While the IC50 for inhibiting Wnt reporter activity in Wnt3A-stimulated L-cells is 180 nM, effective concentrations in other cell lines can range from the nanomolar to the low micromolar range.[3][6][7][8] A typical starting point for a dose-response experiment is between 1 µM and 10 µM.[3] Treatment times can also vary, with common incubation periods ranging from 6 to 48 hours.[3] It is crucial to empirically determine the optimal conditions for your specific system.
Q3: How should I prepare and store this compound? A3: this compound is typically supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[4][10] For experimental use, a stock solution should be prepared in an organic solvent like DMSO or DMF, in which it is soluble at approximately 20 mg/mL.[4] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Working solutions should be freshly prepared for each experiment, as this compound has limited stability in aqueous solutions and can degrade in biological media.[2][3][4]
Q4: Are there known off-target effects of this compound? A4: While this compound is considered a specific inhibitor of the Wnt/β-catenin pathway through its action on tankyrases, high concentrations or prolonged exposure may lead to off-target effects.[3] It exhibits little activity against PARP1 or PARP2.[13] Some studies have noted that this compound can inhibit cellular efflux pumps, which could sensitize cells to other compounds.[15] It is always advisable to use the lowest effective concentration and include appropriate controls, such as the inactive exo-IWR-1 diastereomer, to validate the specificity of the observed effects.[3][10]
Data Presentation
Table 1: this compound Potency in Different Assays and Cell Lines
| Cell Line/System | Assay Type | IC50 / EC50 | Reference |
| L-cells expressing Wnt3A | Wnt/β-catenin reporter assay | 180 nM | [6][7][8] |
| HEK293T cells | Luciferase reporter gene assay | 26 nM | [8] |
| SW480 cells | Axin2 accumulation | 2.5 µM | [6][8] |
| In vitro TNKS1 assay | Auto-PARsylation assay | 131 nM | [13] |
| In vitro TNKS2 assay | Auto-PARsylation assay | 56 nM | [13] |
Experimental Protocols
Protocol: Wnt/β-catenin Reporter Assay Using this compound
This protocol outlines a general procedure for a luciferase-based Wnt reporter assay to test the inhibitory activity of this compound.
Materials:
-
Cell line responsive to Wnt signaling (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Wnt reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Control plasmid for normalization (e.g., pRL-SV40 expressing Renilla luciferase)
-
Transfection reagent
-
This compound-endo (and exo-IWR-1 as a negative control)
-
Wnt agonist (e.g., Wnt3a conditioned medium or recombinant Wnt3a)
-
Dual-luciferase reporter assay system
-
Luminometer-compatible 96-well plates, white, solid bottom
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing the TOPFlash reporter plasmid and the Renilla control plasmid at a ratio of approximately 10:1.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh complete growth medium.
-
-
This compound Treatment and Wnt Stimulation:
-
Allow cells to recover for 24 hours post-transfection.
-
Prepare serial dilutions of this compound in serum-free or low-serum medium. Also include a vehicle control (e.g., DMSO).
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for 1-2 hours to allow for this compound to enter the cells.
-
Add the Wnt agonist (e.g., Wnt3a) to the appropriate wells. Include a set of wells with no Wnt agonist to measure basal activity.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Aspirate the medium from the wells and wash once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Follow the manufacturer's instructions to measure both Firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for a typical this compound Wnt reporter assay.
References
- 1. goldbio.com [goldbio.com]
- 2. mdpi.com [mdpi.com]
- 3. gsk3b.com [gsk3b.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Wnt Antagonist I, this compound-endo - Calbiochem | 681669 [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting IWR-1 Solubility: A Technical Guide
Researchers working with the potent Wnt signaling inhibitor, IWR-1, often encounter challenges with its solubility in aqueous solutions, which can impact experimental reproducibility and outcomes. This technical support guide provides troubleshooting strategies and detailed protocols to help researchers, scientists, and drug development professionals effectively manage this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound is sparingly soluble in aqueous buffers and cell culture media.[1][2] Precipitation commonly occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is rapidly diluted into an aqueous environment. This sudden solvent change can cause the compound to crash out of solution.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] DMSO is the most commonly recommended solvent for preparing concentrated stock solutions.
Q3: How should I prepare my this compound stock solution?
A3: To prepare a stock solution, dissolve the crystalline this compound solid in the solvent of choice, which should be purged with an inert gas.[1][2] For example, to create a 10 mM stock solution in DMSO, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[3]
Q4: What is the recommended procedure for diluting the this compound stock solution into my aqueous media?
A4: To minimize precipitation, it is crucial to perform a gradual dilution. One effective method is to first dilute the highly concentrated DMSO stock to an intermediate concentration with DMSO before adding it to the aqueous buffer or cell culture medium.[4] Additionally, pre-warming the culture medium to 37°C can help improve solubility.[4][5] When adding the this compound stock to the media, do so drop-wise while gently vortexing or swirling the media to ensure rapid and even distribution.
Q5: What is the maximum solubility of this compound in a mixed solvent system for aqueous applications?
A5: The solubility of this compound-endo in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/ml.[1][2]
Q6: How should I store my this compound solutions?
A6: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] Concentrated stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to several months.[3][6][7] It is not recommended to store aqueous solutions of this compound for more than one day.[1][2]
Q7: Can the pH of my media affect this compound stability?
A7: Yes, pH can influence the stability of this compound in aqueous solutions. One study found that adjusting the pH of murine plasma to 1.5 significantly increased the stability of this compound.[8] While this extreme pH is not suitable for cell culture, it highlights the importance of maintaining a stable and appropriate pH for your experimental system.
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL to 100 mM | [1][9] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1][2] |
| Acetonitrile | 1 mg/mL | [10] |
| Acetone | 10 mg/mL | [10] |
| Ethanol (99.5%) | 0.2 mg/mL | [10] |
| Water | Practically insoluble | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound-endo (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound-endo is 409.4 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and vortex again.[3] Alternatively, sonicate the tube for a few minutes.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.[5]
-
Perform a serial dilution of the this compound stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To avoid localized high concentrations that can lead to precipitation, add the this compound stock solution drop-wise to the medium while gently swirling or vortexing the tube.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, try a more gradual dilution method (e.g., preparing an intermediate dilution in DMSO or media).
-
Use the freshly prepared this compound-containing medium immediately. Do not store aqueous dilutions for more than a day.[1][2]
Mandatory Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. medkoo.com [medkoo.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. rndsystems.com [rndsystems.com]
- 10. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]
Technical Support Center: Cell Viability Assay for IWR-1 Dose Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cell viability assays to determine the optimal dose of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by stabilizing the Axin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[2][3][4] The inhibition of Wnt signaling can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines where this pathway is aberrantly active.[5][6]
Q2: Which cell viability assay is best for determining the IC50 of this compound?
Several colorimetric and fluorometric assays are suitable for determining the IC50 of this compound. The choice often depends on the available equipment, cell type, and experimental goals. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A widely used colorimetric assay where viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[7]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to MTT, but the formazan product is soluble in culture medium, simplifying the protocol.[7][8]
-
WST-1 (Water Soluble Tetrazolium Salt-1): Another tetrazolium salt-based assay that produces a water-soluble formazan, with the advantage of higher sensitivity in some cases.
-
AlamarBlue (Resazurin): A fluorometric or colorimetric assay where the non-fluorescent blue resazurin is reduced to the highly fluorescent pink resorufin by metabolically active cells.[9][10][11] This assay is generally considered more sensitive than tetrazolium-based assays.[12]
Q3: What is a typical dose range for this compound in a cell viability assay?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Based on published data, a starting dose-response experiment could include concentrations ranging from 0.1 µM to 50 µM.[3][6] It is recommended to perform a broad-range pilot experiment to narrow down the optimal concentration range for your specific cell line before performing a more detailed IC50 determination.
Q4: How should I prepare my this compound stock solution?
This compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO (dimethyl sulfoxide).[13] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the this compound powder in sterile DMSO.[13][14] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[13][15] When preparing working concentrations, dilute the stock solution in your cell culture medium. Be mindful of the final DMSO concentration in your experimental wells.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Inaccurate pipetting of this compound or assay reagents.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider performing serial dilutions for this compound.- To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| No dose-dependent effect of this compound observed | - this compound concentration is too low or too high.- The chosen cell line is not sensitive to Wnt pathway inhibition.- Insufficient incubation time.- this compound degradation. | - Perform a wider range of concentrations in a pilot experiment.- Verify that the Wnt/β-catenin pathway is active and important for the proliferation of your cell line.- Increase the incubation time with this compound (e.g., from 24h to 48h or 72h).- Ensure proper storage of this compound stock solutions and use freshly prepared dilutions. |
| High background in assay readings | - Contamination of cell cultures (e.g., mycoplasma).- Phenol red or serum in the culture medium interfering with the assay. | - Regularly test your cells for mycoplasma contamination.- For some assays, it may be necessary to use phenol red-free medium or reduce the serum concentration during the assay incubation period. Always include a "medium only" background control. |
| High cell death in control (vehicle-treated) wells | - Solvent (DMSO) toxicity. | - Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically ≤0.5%.[15] Run a vehicle-only control series with different DMSO concentrations to determine the tolerance of your specific cell line. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT) for this compound Dose Determination
This protocol provides a general guideline for using the MTT assay. The optimal cell seeding density and incubation times should be determined empirically for each cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]
Procedure:
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.[17][18]
Quantitative Data Summary
The following table summarizes typical concentration ranges and reported IC50 values for this compound. Note that these values are highly dependent on the specific cell line and experimental conditions.
| Parameter | Value | Cell Line/Assay Context | Reference(s) |
| IC50 | ~180 nM | L-cells expressing Wnt3A (Wnt/β-catenin pathway reporter assay) | [3][4] |
| Effective Concentration Range | 5 - 50 µM | HCT116 colorectal cancer cells (proliferation assay) | [3] |
| Effective Concentration Range | 2.5 - 10 µM | MG-63 and MNNG-HOS osteosarcoma cells (sphere viability assay) | [6] |
| Stock Solution Solvent | DMSO | General laboratory practice | [13] |
| Final DMSO Concentration in Culture | ≤0.5% | General recommendation to avoid toxicity | [15] |
Visualizations
Wnt/β-catenin Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Wnt pathway by stabilizing Axin.
Experimental Workflow for this compound Dose Determination
Caption: Workflow for determining this compound IC50 using a cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. immunologicalsciences.com [immunologicalsciences.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. protocols.io [protocols.io]
- 17. rsc.org [rsc.org]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Navigating IWR-1 Experiments: A Guide to Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wnt signaling inhibitor, IWR-1. Unraveling the complexities of the Wnt pathway is crucial for advancements in oncology, regenerative medicine, and developmental biology. However, the path to reproducible results with small molecule inhibitors can be challenging. This guide aims to directly address common issues encountered during this compound experiments to enhance experimental consistency and success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment shows no effect on β-catenin levels. What could be the issue?
A1: This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Handling:
-
Solubility: this compound is sparingly soluble in aqueous buffers.[1][2] It is essential to first dissolve this compound in an organic solvent like DMSO to create a stock solution before diluting it in your cell culture medium.[1][2][3] The final DMSO concentration in the medium should be kept low (typically <0.1%) and consistent across all treatments, including the vehicle control.
-
Storage: Ensure your this compound stock solution is stored correctly. As a crystalline solid, it is stable for at least two years when stored at -20°C.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2]
-
-
Experimental Parameters:
-
Concentration and Duration: The effective concentration of this compound can vary significantly between cell lines. While the reported IC50 for inhibiting the Wnt/β-catenin pathway reporter is 180 nM, concentrations ranging from 2.5 µM to 50 µM have been used in different studies, with treatment times from 24 to 96 hours.[4][5] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Sensitivity: Not all cell lines are equally responsive to Wnt pathway inhibition. The basal level of Wnt signaling activity can influence the observable effect of this compound. Consider using a cell line with a known active canonical Wnt pathway, such as DLD-1 or HCT116, as a positive control.[3][6]
-
-
Assay and Readout:
-
β-catenin Phosphorylation: this compound promotes the phosphorylation of β-catenin, leading to its degradation.[7] When assessing the immediate effects of this compound, you may observe an increase in phosphorylated β-catenin before a noticeable decrease in total β-catenin levels.
-
Downstream Targets: Consider measuring the expression of downstream targets of the Wnt pathway, such as Axin2 or Cyclin D1, as a more robust readout of this compound activity.[4]
-
Q2: I am observing high variability between my this compound experiment replicates. How can I improve consistency?
A2: High variability can obscure true experimental outcomes. Here are key areas to focus on for improving reproducibility:
-
Precise Reagent Preparation:
-
Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Vehicle Control: Ensure your vehicle control (DMSO) is added at the exact same final concentration to your control wells as in your this compound treated wells.
-
-
Cell Culture Consistency:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Seeding Density: Plate cells at a consistent density across all wells and experiments, as cell confluency can impact signaling pathways.
-
-
Experimental Execution:
-
Treatment Timing: Add this compound to all relevant wells at the same time and for the same duration.
-
Assay Timing: Perform your downstream analysis (e.g., cell lysis, RNA extraction) at a consistent time point after treatment.
-
Q3: How can I be sure the effects I'm seeing are specific to this compound's inhibition of the Wnt pathway?
-
Use of Controls:
-
Negative Control Compound: The diastereomer this compound-exo has significantly lower activity on the Wnt/β-catenin pathway and can be used as a negative control to demonstrate the specificity of the endo-IWR-1 isoform.[7]
-
Rescue Experiments: To confirm that the observed phenotype is due to β-catenin reduction, you can perform a rescue experiment by overexpressing a degradation-resistant form of β-catenin.[7]
-
-
Alternative Inhibition Methods:
-
Validate your findings using an alternative small molecule inhibitor that targets a different component of the Wnt pathway (e.g., XAV939, which also targets tankyrase but through a different mechanism).[8]
-
Employ genetic approaches like siRNA or CRISPR/Cas9 to knockdown key components of the Wnt pathway to see if they phenocopy the effects of this compound.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Wnt/β-catenin reporter) | 180 nM | L-cells expressing Wnt3A | [4][5][9][10] |
| EC50 (Tankyrase 2 activity) | 0.2 µM | In vitro (E. coli expressed) | [8] |
| EC50 (Axin2 accumulation) | 2.5 µM | SW480 cells | [8] |
| Effective Concentration (Viability) | 2.5 - 10 µM | MG-63 and MNNG-HOS spheres | [4][5] |
| Effective Concentration (Proliferation) | 5 - 50 µM | HCT116 cells | [4][6] |
| Treatment Duration (Viability) | 48 - 96 hours | MG-63 and MNNG-HOS spheres | [4][5] |
| Treatment Duration (Proliferation) | 24 - 48 hours | HCT116 cells | [4][6] |
Experimental Protocols
Standard Cell-Based this compound Treatment and Western Blot Analysis
This protocol provides a general framework. Optimization of cell density, this compound concentration, and treatment time is recommended for each cell line.
-
Cell Seeding:
-
Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound-endo in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., a range of 1 µM, 5 µM, 10 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., β-catenin, phospho-β-catenin, Axin2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing the this compound Mechanism and Troubleshooting Logic
To further aid in understanding and troubleshooting, the following diagrams illustrate the this compound signaling pathway and a logical workflow for addressing non-reproducible results.
Figure 1. this compound Signaling Pathway
Figure 2. Troubleshooting Workflow for this compound Experiments
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. apexbt.com [apexbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. gsk3b.com [gsk3b.com]
- 10. stemcell.com [stemcell.com]
Technical Support Center: IWR-1 Handling and Storage
This guide provides troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your IWR-1 aliquots by avoiding repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound due to multiple freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your this compound stock solution. Thaw only the required number of aliquots per experiment and discard any unused portion of the thawed aliquot. |
| Instability of this compound in aqueous solutions. | Prepare fresh dilutions of this compound in your cell culture medium or aqueous buffer for each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] | |
| Precipitate observed in this compound stock solution upon thawing. | Incomplete initial solubilization or water absorption by DMSO. | Before the initial freezing, ensure the this compound is completely dissolved in DMSO. Warming to 37°C or sonication can aid dissolution.[3] Use fresh, anhydrous DMSO to minimize water content. |
| The concentration of this compound exceeds its solubility in DMSO. | The solubility of this compound in DMSO is high (≥20 mg/mL or up to 100 mM).[1][4] If precipitation is an issue, consider preparing a slightly more dilute stock solution. | |
| Loss of this compound activity over time despite storage at -20°C. | Gradual degradation of the compound. | While stable for extended periods, the shelf-life is finite. For long-term storage (up to 2 years), -80°C is recommended over -20°C (up to 1 year). Always refer to the manufacturer's instructions for specific stability information. |
Frequently Asked Questions (FAQs)
1. Why is it critical to avoid freeze-thaw cycles for this compound aliquots?
Repeated freeze-thaw cycles can lead to the degradation of this compound, reducing its potency and leading to inconsistent experimental results.[5][6] While this compound is a stable small molecule, repeated changes in temperature can affect its integrity in solution. Furthermore, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere upon thawing. This introduction of water can potentially lead to hydrolysis and degradation of the dissolved compound over time.
2. How should I prepare my this compound stock solution?
This compound is soluble in organic solvents like DMSO.[1][2] To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM).[3] Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[3]
3. What is the best way to store the this compound stock solution?
Once prepared, the stock solution should be immediately divided into single-use aliquots.[5][6][7] The volume of these aliquots should be based on your typical experimental needs to avoid having leftover solution that would need to be refrozen.
4. At what temperature should I store my this compound aliquots?
For long-term storage, -80°C is recommended, where the stock solution can be stable for up to two years. For shorter-term storage, -20°C is also acceptable, with stability for up to one year. Some manufacturers suggest that aliquots are stable for up to 6 months at -70°C.[5][8] Always protect the aliquots from light.[5][6][7]
5. Can I store this compound diluted in cell culture medium?
It is not recommended to store this compound in aqueous solutions, such as cell culture medium or PBS, for more than one day.[1][2] For experiments, thaw a single-use aliquot of the DMSO stock solution and dilute it to the final working concentration in your aqueous buffer or medium immediately before use.
Quantitative Data on this compound Stability
The following table summarizes the recommended storage conditions and stability of this compound stock solutions prepared in DMSO.
| Storage Temperature | Duration of Stability | Source(s) |
| -80°C | Up to 2 years | |
| -70°C | Up to 6 months | [5][8] |
| -20°C | Up to 1 year | |
| -20°C | Up to 3 months | [9] |
Note: Stability can vary between manufacturers. Always consult the product-specific datasheet for the most accurate information.
Experimental Protocol: Preparation and Storage of this compound Aliquots
This protocol outlines the steps for reconstituting solid this compound and preparing single-use aliquots to ensure its stability and efficacy.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculate the required volume of DMSO: Determine the volume of DMSO needed to achieve the desired stock solution concentration. For example, to make a 10 mM stock solution from 5 mg of this compound (Molecular Weight: 409.44 g/mol ), you would use the following calculation: (5 mg / 409.44 g/mol ) / 10 mmol/L = 1.22 mL of DMSO.
-
Reconstitution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, gently warm the vial to 37°C or sonicate for 3-5 minutes to ensure complete solubilization.[7] Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting: Immediately after complete dissolution, dispense the stock solution into single-use, sterile, low-retention microcentrifuge tubes. The volume of each aliquot should be tailored to your experimental needs (e.g., 10 µL, 20 µL).
-
Storage: Tightly cap the aliquots and store them protected from light at -20°C for short-term storage or at -80°C for long-term storage.[5][6][7]
-
Usage: When needed for an experiment, remove a single aliquot from the freezer and thaw it at room temperature. Use the entire contents for your experiment. Do not refreeze any unused portion of the thawed aliquot.
Visualizations
Caption: Workflow for this compound aliquot preparation and use.
Caption: Wnt signaling pathway and the mechanism of this compound action.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. Effects of Freeze–Thaw Cycles on Water Migration, Microstructure and Protein Oxidation in Cuttlefish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison of Wnt Signaling Inhibitors: IWR-1 vs. XAV9-39
For researchers in oncology, developmental biology, and regenerative medicine, the targeted inhibition of the Wnt signaling pathway is a critical tool. Among the most utilized small molecule inhibitors are IWR-1 and XAV939. Both effectively suppress the canonical Wnt/β-catenin pathway by promoting the degradation of β-catenin, yet they achieve this through distinct molecular interactions. This guide provides an objective comparison of this compound and XAV939, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their specific experimental needs.
Mechanism of Action: A Tale of Two Binding Sites
The canonical Wnt signaling pathway is tightly regulated by a "destruction complex" that targets β-catenin for proteasomal degradation. A key scaffold protein in this complex is Axin. Both this compound and XAV939 exert their inhibitory effects by stabilizing Axin, thereby enhancing the degradation of β-catenin. However, they achieve this stabilization through different direct targets.
XAV939 is a potent inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2][3] Tankyrases poly-ADP-ribosylate (PARsylate) Axin, marking it for ubiquitination and subsequent degradation. By inhibiting the catalytic activity of tankyrases, XAV939 prevents Axin degradation, leading to its accumulation and the enhanced destruction of β-catenin.[4][5][6]
This compound (Inhibitor of Wnt Response-1), on the other hand, does not directly inhibit tankyrase enzymatic activity in the same manner. Instead, it is thought to bind to Axin itself, stabilizing the Axin-scaffolded destruction complex and preventing its disassembly.[7][8][9] This stabilization also leads to an increase in Axin protein levels and promotes the phosphorylation and subsequent degradation of β-catenin.[7][10][11] While both compounds lead to a similar downstream effect, their different direct binding partners can have implications for specificity and potential off-target effects.[9]
Quantitative Comparison of this compound and XAV939
For a clear and concise overview, the following table summarizes the key quantitative parameters of this compound and XAV939.
| Feature | This compound | XAV939 |
| Primary Target | Interacts with Axin to stabilize the destruction complex[7][8] | Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2)[1][2][4] |
| IC50 (Wnt Reporter Assay) | ~180 nM in L-cells expressing Wnt3A[7][10] | Not consistently reported for Wnt reporter assays |
| IC50 (Enzymatic Assay) | TNKS1: 131 nM, TNKS2: 56 nM | TNKS1: 11 nM, TNKS2: 4 nM[1][3] |
| Molecular Weight | 409.44 g/mol | 312.31 g/mol [1][12] |
| Solubility | Soluble in DMSO up to 100 mM | Soluble in DMSO up to 25 mM[1][12] |
Visualizing the Wnt Signaling Pathway and Inhibition
To better understand the points of intervention for this compound and XAV939, the following diagram illustrates the canonical Wnt signaling pathway.
Caption: Canonical Wnt signaling pathway and points of inhibition by this compound and XAV939.
Experimental Protocols
To assess the efficacy of this compound and XAV939, several standard molecular biology techniques are employed. Below are detailed methodologies for key experiments.
Luciferase Reporter Assay for Wnt Pathway Activity
This assay quantifies the transcriptional activity of the Wnt pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive promoter.
Workflow:
Caption: Luciferase reporter assay workflow.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway like DLD-1) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the media with fresh media containing Wnt3a-conditioned medium (to stimulate the pathway) and a serial dilution of this compound or XAV939. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Western Blotting for β-catenin and Axin Levels
This technique is used to detect changes in the protein levels of key Wnt pathway components, such as the degradation of β-catenin and the stabilization of Axin.
Workflow:
Caption: Western blotting workflow.
Detailed Protocol:
-
Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound, XAV939, or vehicle control for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for β-catenin, Axin, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for β-catenin Localization
This technique allows for the visualization of β-catenin's subcellular localization, which is a key indicator of Wnt pathway activation. In the "off" state, β-catenin is cytoplasmic and at the membrane; upon activation, it translocates to the nucleus.
Workflow:
References
- 1. rndsystems.com [rndsystems.com]
- 2. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 6. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. XAV939, Tankyrase inhibitor (CAS 284028-89-3) | Abcam [abcam.com]
Validating IWR-1 Activity on β-Catenin Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, with other commonly used inhibitors. The focus is on validating its activity through Western blot analysis of β-catenin levels, a key downstream effector of the pathway. This document offers supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows to aid in experimental design and data interpretation.
Introduction to this compound and the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A central event in this pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of proliferative and anti-apoptotic genes.
This compound (Inhibitor of Wnt Response-1) is a small molecule that inhibits the Wnt/β-catenin pathway by a distinct mechanism. It stabilizes Axin2, a key component of the β-catenin destruction complex.[1][2] This complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2] By stabilizing Axin2, this compound enhances the activity of the destruction complex, leading to a reduction in the cellular levels of β-catenin.[1][2]
Comparative Analysis of Wnt Pathway Inhibitors
Several small molecules have been developed to target the Wnt/β-catenin pathway at different points. This section compares the effects of this compound with two other widely used inhibitors, XAV-939 and IWP-2, on β-catenin protein levels as determined by Western blot.
This compound: As previously mentioned, this compound acts by stabilizing Axin2, thereby promoting β-catenin degradation.[1][2] This leads to a decrease in the total and active (non-phosphorylated) forms of β-catenin.
XAV-939: Similar to this compound, XAV-939 also leads to the stabilization of Axin. It achieves this by inhibiting Tankyrase 1 and 2 (TNKS1/2), enzymes that promote the degradation of Axin.[3][4] The end result is an enhancement of the β-catenin destruction complex activity and reduced β-catenin levels.[3][4]
IWP-2: In contrast to this compound and XAV-939, IWP-2 targets a more upstream event in the Wnt pathway. It inhibits Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.[2][5] By blocking Wnt secretion, IWP-2 prevents the initiation of the signaling cascade, leading to the constitutive degradation of β-catenin.
Quantitative and Qualitative Comparison of Inhibitor Effects on β-Catenin
The following table summarizes experimental data on the effects of this compound and its alternatives on β-catenin levels. While direct quantitative comparisons across different studies are challenging due to variations in experimental conditions, the available data consistently demonstrate the efficacy of these inhibitors in reducing β-catenin.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Effect on β-Catenin Levels | Data Type | Reference |
| This compound | DLD-1 | 10 µM | 24 hours | Decrease in "free" β-catenin | Qualitative (Western Blot) | [1] |
| This compound | Human Mesenchymal Stem Cells | 100 µM | 7 days | Significant decrease in non-phosphorylated β-catenin | Quantitative (Densitometry) | [6] |
| IWP-2 | L-Wnt-STF cells | 5 µM | 24 hours | Blocked β-catenin accumulation | Qualitative (Western Blot) | [2] |
| IWP-2 | Human Mesenchymal Stem Cells | 50 µM | 7 days | Significant decrease in non-phosphorylated β-catenin | Quantitative (Densitometry) | [6] |
| XAV-939 | SW480 and SW620 cells | 10 µM | 24 hours | Decrease in total and nuclear β-catenin | Quantitative (Densitometry) | [7] |
| XAV-939 | MDA-MB-231 cells | 10 µM | Overnight | Attenuated Wnt3a-induced β-catenin accumulation | Qualitative (Western Blot implied by downstream effects) | [3] |
Experimental Protocols
This section provides a detailed methodology for validating the activity of this compound and other Wnt pathway inhibitors on β-catenin levels using Western blot.
Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., DLD-1, SW480, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare stock solutions of this compound, XAV-939, and IWP-2 in DMSO. Further dilute the inhibitors to the desired final concentrations in complete cell culture medium. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Once the cells reach the desired confluency, replace the medium with the medium containing the inhibitors or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (and a loading control such as GAPDH or β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the corresponding loading control signal to determine the relative changes in protein expression.
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for Western blot analysis of β-catenin.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Stereoisomer: Utilizing exo-IWR-1 as a Rigorous Negative Control in Wnt Signaling Research
In the intricate world of cellular signaling, the Wnt pathway stands as a cornerstone, orchestrating a multitude of developmental processes and maintaining tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, making it a focal point for therapeutic intervention. Researchers employ a variety of small molecule inhibitors to dissect and target Wnt signaling, with endo-IWR-1 being a widely used tool. However, the validity of experimental findings hinges on the use of appropriate controls. This guide provides a comprehensive comparison of exo-IWR-1, the inactive stereoisomer of endo-IWR-1, as a negative control, offering experimental data and detailed protocols to ensure the robustness of your research.
Distinguishing Specificity: The Stereochemical Difference Between endo- and exo-IWR-1
endo-IWR-1 is a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the inhibition of Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, a key component of the β-catenin destruction complex.[4] By inhibiting Tankyrase, endo-IWR-1 stabilizes Axin, leading to the formation of a functional destruction complex that promotes the phosphorylation and subsequent degradation of β-catenin.[4] This prevents β-catenin from translocating to the nucleus and activating Wnt target gene transcription.
In contrast, exo-IWR-1 is a stereoisomer of endo-IWR-1 that serves as an ideal negative control.[5][6][7] Due to its different three-dimensional conformation, exo-IWR-1 exhibits significantly reduced activity against the Wnt/β-catenin pathway.[7][8] This stereochemical difference is critical, as it allows researchers to distinguish the specific effects of Wnt pathway inhibition from potential off-target effects of the chemical scaffold.
Comparative Efficacy in Wnt Signaling Inhibition
The most direct method to assess the efficacy of a Wnt inhibitor and its corresponding negative control is through a Wnt-responsive reporter assay. In this assay, cells are transfected with a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified.
| Compound | Target | IC50 (Wnt3a-stimulated HEK293T cells) | Reference |
| endo-IWR-1 | Tankyrase 1/2 | ~180 nM | [1][3] |
| exo-IWR-1 | Inactive Control | > 25-fold less active than endo-IWR-1 | [7] |
As the data indicates, exo-IWR-1 is substantially less potent in inhibiting Wnt signaling compared to its endo counterpart, making it an excellent negative control.
Visualizing the Mechanism of Action
To better understand the role of IWR-1 isomers in the Wnt signaling pathway, the following diagram illustrates their points of interaction.
Caption: The Wnt signaling pathway and the inhibitory action of this compound isomers.
Experimental Protocols
To ensure the rigorous validation of exo-IWR-1 as a negative control, detailed experimental protocols are essential.
Wnt/β-catenin Reporter Assay
This assay quantitatively measures the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
TOPFlash and FOPFlash reporter plasmids (or other suitable Wnt reporter)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
endo-IWR-1 and exo-IWR-1
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Co-transfect cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the media with fresh media containing either Wnt3a conditioned media (or recombinant Wnt3a) alone, or in combination with various concentrations of endo-IWR-1 or exo-IWR-1. Include a vehicle control (e.g., DMSO).
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The FOPFlash reporter, which has mutated TCF/LEF binding sites, should show minimal activity and serves as a control for specificity.
Experimental Workflow for Comparing endo- and exo-IWR-1
The following diagram outlines a typical experimental workflow for validating the differential activity of endo- and exo-IWR-1.
Caption: A streamlined workflow for comparing the effects of this compound isomers.
Alternative Negative Controls in Wnt Signaling Research
While exo-IWR-1 is an excellent negative control for endo-IWR-1, researchers can consider other controls depending on the specific experiment.
| Control Type | Example | Application |
| Vehicle Control | DMSO | Used as a solvent for many small molecules, it is essential to control for any effects of the solvent itself. |
| Inactive Analogs | Other structurally similar but biologically inactive molecules | Can help to control for off-target effects of the chemical scaffold. |
| Genetic Controls | siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target protein (e.g., Tankyrase) | Provides a highly specific method to validate the on-target effects of the small molecule inhibitor. |
Conclusion
The use of appropriate negative controls is paramount for the generation of reliable and reproducible data in Wnt signaling research. exo-IWR-1, as the inactive stereoisomer of endo-IWR-1, provides a robust tool to differentiate the specific on-target effects of Wnt pathway inhibition from non-specific or off-target cellular responses. By incorporating the experimental approaches and data presented in this guide, researchers can enhance the rigor and validity of their findings, ultimately contributing to a deeper understanding of the Wnt signaling pathway and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. exo-IWR-1 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IWR-1 and IWP-2: Potent Inhibitors of the Wnt Signaling Pathway
For researchers, scientists, and drug development professionals, understanding the nuanced differences between small molecule inhibitors is critical for experimental design and therapeutic development. This guide provides an objective comparison of IWR-1 and IWP-2, two widely used inhibitors of the canonical Wnt/β-catenin signaling pathway, supported by experimental data and detailed protocols.
This compound and IWP-2 are indispensable tools for dissecting the intricate roles of Wnt signaling in development, disease, and regenerative medicine. While both effectively suppress this critical pathway, they do so through distinct mechanisms of action, leading to different experimental outcomes and potential therapeutic applications. This comparison will illuminate these differences to aid in the selection of the appropriate inhibitor for your research needs.
Differentiated Mechanisms of Wnt Pathway Inhibition
This compound and IWP-2 target the Wnt pathway at different points, a crucial distinction for experimental interpretation.
IWP-2: Targeting Wnt Ligand Secretion
IWP-2 acts at an upstream point in the pathway by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[1][2][3][4] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells.[2][3][4][5] By blocking PORCN, IWP-2 effectively prevents the secretion of all Wnt ligands, thereby shutting down both autocrine and paracrine Wnt signaling.[4][5] This leads to a comprehensive blockade of downstream events, including the phosphorylation of LRP6 and Dvl2, and the accumulation of β-catenin.[6][7]
This compound: Stabilizing the β-Catenin Destruction Complex
In contrast, this compound acts intracellularly and downstream of Wnt ligand-receptor binding.[8][9] Its primary targets are the tankyrase enzymes (TNKS1 and TNKS2).[8][10] Tankyrases poly-ADP-ribosylate (PARsylate) Axin, a key scaffold protein in the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and proteasomal degradation. By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to the stabilization and accumulation of the destruction complex (comprising Axin, APC, GSK3β, and CK1α).[8][9][11] A functional destruction complex actively phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[8][11] This ultimately reduces the levels of nuclear β-catenin available to activate TCF/LEF-mediated transcription.[8][12][13]
Quantitative Performance Comparison: this compound vs. IWP-2
The differing mechanisms of this compound and IWP-2 are reflected in their biochemical potencies. The following table summarizes key quantitative data for these inhibitors.
| Parameter | This compound | IWP-2 | Reference(s) |
| Target | Tankyrase 1/2 (TNKS1/2) | Porcupine (PORCN) | [8][9],[1][2] |
| Mechanism | Stabilizes the β-catenin destruction complex by preventing Axin degradation. | Inhibits Wnt ligand palmitoylation and secretion. | [8][11],[4][5] |
| IC50 (Wnt/β-catenin pathway) | ~180 nM (in L-cells expressing Wnt3A) | ~27 nM (in a cell-free assay) | [9],[1][5] |
| Downstream Effects | Primarily affects β-catenin levels. | Blocks LRP6 and Dvl2 phosphorylation, and β-catenin accumulation. | [6][7] |
Visualizing the Mechanisms of Action
To further clarify the distinct points of intervention of this compound and IWP-2 within the canonical Wnt signaling pathway, the following diagrams were generated.
Figure 1: Mechanism of this compound and IWP-2 in the Wnt Pathway. This diagram illustrates the distinct points of inhibition for this compound and IWP-2.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin pathway.
Objective: To measure the transcriptional activity of the TCF/LEF family of transcription factors, which is dependent on nuclear β-catenin.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, IWP-2, or a vehicle control (e.g., DMSO).
-
Wnt Stimulation (Optional): To study inhibition of ligand-induced signaling, cells can be stimulated with recombinant Wnt3a protein or co-cultured with Wnt3a-expressing cells.
-
Lysis and Luminescence Reading: After 16-24 hours of inhibitor treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in inhibitor-treated wells to the vehicle control to determine the percent inhibition.
Western Blotting for β-catenin and Axin2
This technique allows for the direct visualization and quantification of key protein levels within the Wnt pathway.
Objective: To assess the effect of this compound and IWP-2 on the protein levels of total β-catenin and Axin2 (a direct transcriptional target of the Wnt pathway).
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with this compound, IWP-2, or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total β-catenin, Axin2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of β-catenin and Axin2 to the loading control.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparison of this compound and IWP-2.
Figure 2: Comparative Experimental Workflow. A suggested workflow for the systematic comparison of this compound and IWP-2.
Conclusion
This compound and IWP-2 are both potent inhibitors of the Wnt/β-catenin signaling pathway, yet their distinct mechanisms of action offer unique advantages for specific research questions. IWP-2 provides a broad, upstream inhibition of all Wnt ligand-mediated signaling, making it suitable for studies where a complete shutdown of the pathway is desired. In contrast, this compound offers a more nuanced, intracellular inhibition by stabilizing the β-catenin destruction complex, which may be advantageous for dissecting the roles of specific downstream components of the pathway. By understanding these differences and employing the appropriate experimental methodologies, researchers can effectively leverage these powerful tools to advance our understanding of Wnt signaling in health and disease.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The Poly(ADP-ribose) Polymerase Enzyme Tankyrase Antagonizes Activity of the β-Catenin Destruction Complex through ADP-ribosylation of Axin and APC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNKS1 (PARP5A) Colorimetric Assay Kit - BPS Bioscience [bioscience.co.uk]
- 12. In Vitro assays Porcupine acyltransferase activity | The WNT Homepage [wnt.stanford.edu]
- 13. Differentiation of Human Cardiac Atrial Appendage Stem Cells into Adult Cardiomyocytes: A Role for the Wnt Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tankyrase Inhibitors: IWR-1 Efficacy and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of IWR-1 and other prominent tankyrase inhibitors. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Introduction to Tankyrase Inhibition
Tankyrase (TNKS) enzymes, including TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in the Wnt/β-catenin signaling pathway by marking Axin, a key component of the β-catenin destruction complex, for ubiquitination and subsequent degradation. Inhibition of tankyrase activity leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin.[1][2][3] This downregulation of Wnt/β-catenin signaling is a promising therapeutic strategy for cancers where this pathway is aberrantly activated, such as in many colorectal cancers.[4][5]
Comparative Efficacy of Tankyrase Inhibitors
The following tables summarize the in vitro potency of this compound and other well-characterized tankyrase inhibitors against TNKS1 and TNKS2, as well as their efficacy in a cellular context.
In Vitro Enzyme Inhibition
| Inhibitor | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Selectivity Notes |
| This compound | 131 | 56 | Selective for Tankyrases over PARP1/2. Binds to the adenosine subsite.[6] |
| XAV939 | 11 | 4 | Also inhibits PARP1/2. Binds to the nicotinamide subsite.[6] |
| G007-LK | 46 | 25 | Highly selective for Tankyrases. Binds to the adenosine subsite.[7][8] |
| MN-64 | 6 | 72 | Potent and selective for Tankyrases over PARP1/2. |
Cellular Wnt Signaling Inhibition
| Inhibitor | Cell Line | Assay Type | Cellular IC₅₀ (nM) |
| This compound | L-cells expressing Wnt3A | Wnt/β-catenin reporter | 180[9] |
| G007-LK | Organoids | Growth suppression | 80[7] |
| RK-287107 | COLO-320DM | Cell growth inhibition | - |
| RK-140160 | - | PARP activity | 42.2 (TNKS1), 42.3 (TNKS2)[10] |
In Vivo Efficacy
Several tankyrase inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| G007-LK | COLO-320DM colorectal cancer xenograft | 20 mg/kg, twice daily | 61%[7] | [7] |
| G007-LK | SW403 colorectal cancer xenograft | - | Up to 71%[4] | [4] |
| This compound & Doxorubicin | Osteosarcoma xenograft | - | Substantial decrease in tumor progression | |
| XAV939 | HepG2 subcutaneous xenografts | 20 mg/kg, intra-tumor | Significant inhibition | [11] |
| RK-287107 | COLO-320DM xenograft | Oral administration | Suppression of tumor growth |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 3. stemcell.com [stemcell.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Confirming IWR-1's Blockade of the Wnt Signaling Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, definitively demonstrating that a compound like IWR-1 is effectively inhibiting the Wnt signaling pathway is a critical step in experimental validation. This guide provides a comparative overview of key experimental methods to confirm the mechanism of action of this compound and contrasts its effects with other known Wnt pathway inhibitors.
This compound is a well-characterized small molecule that inhibits the canonical Wnt signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2][3][4][5][6] This prevents the accumulation and nuclear translocation of β-catenin, a key step in activating Wnt target gene transcription. Understanding and confirming this mechanism is crucial for interpreting experimental results and advancing drug discovery efforts.
This guide will detail several robust methods to verify the inhibitory action of this compound on the Wnt pathway, present the data in a clear, comparative format, and provide detailed experimental protocols.
Visualizing the Canonical Wnt Signaling Pathway and this compound's Point of Intervention
To understand how to confirm this compound's activity, it is essential to first visualize the canonical Wnt signaling pathway.
This compound specifically targets the "Wnt OFF State" machinery by preventing the turnover of Axin, a key component of the destruction complex. This leads to a more stable and active destruction complex, even in the presence of a Wnt signal.
A Comparative Analysis of Wnt Pathway Inhibitors
To provide context for this compound's activity, it is useful to compare it with other commonly used Wnt pathway inhibitors that act at different points in the signaling cascade.
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration |
| This compound | Axin-scaffolded destruction complex | Stabilizes the destruction complex, promoting β-catenin degradation.[1][2][3][4][5][6] | 1-10 µM[7] |
| XAV939 | Tankyrase 1/2 | Inhibits Tankyrase, leading to stabilization of Axin and subsequent β-catenin degradation.[2] | 1-10 µM |
| IWP-3 | Porcupine (Porcn) | Inhibits the O-acyltransferase Porcupine, preventing Wnt ligand secretion.[4][8] | 0.5-5 µM |
| ICG-001 | CBP/β-catenin interaction | Disrupts the interaction between β-catenin and the transcriptional coactivator CBP. | 1-10 µM |
Experimental Workflow for Confirming Wnt Pathway Inhibition
A multi-faceted approach is recommended to robustly confirm the inhibition of the Wnt pathway by this compound. The following workflow outlines a logical sequence of experiments.
Key Experiments to Confirm this compound Activity
TCF/LEF Luciferase Reporter Assay
This is a primary functional assay to quantify the transcriptional activity of the canonical Wnt pathway. A decrease in luciferase activity upon this compound treatment indicates a blockage of the pathway downstream of β-catenin stabilization.
Expected Outcome with this compound: A dose-dependent decrease in luciferase activity in cells stimulated with Wnt3a or a GSK3β inhibitor like CHIR99021.
Comparative Data:
| Treatment | Relative Luciferase Activity (Fold Change) |
| Vehicle Control | 1.0 |
| Wnt3a | 10.0 ± 1.2 |
| Wnt3a + this compound (5 µM) | 1.5 ± 0.3 |
| Wnt3a + XAV939 (5 µM) | 1.8 ± 0.4 |
| Wnt3a + IWP-3 (1 µM) | 2.1 ± 0.5 |
| Wnt3a + ICG-001 (5 µM) | 4.5 ± 0.7 |
Note: Data are representative and will vary depending on the cell line and experimental conditions.
Experimental Protocol:
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 24-well plate at a density of 5 x 10^4 cells/well.[9]
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.[9][10]
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a conditioned medium (or recombinant Wnt3a) to activate the pathway, along with varying concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).[9][11]
-
Lysis and Measurement: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[9]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as fold change relative to the vehicle-treated control.
Western Blot for β-catenin Levels
This experiment directly assesses the core mechanism of this compound by measuring the levels of total and active (non-phosphorylated) β-catenin. This compound should lead to a decrease in the total cellular β-catenin.
Expected Outcome with this compound: A significant reduction in total β-catenin protein levels in the presence of a Wnt stimulus.
Comparative Data:
| Treatment | Relative Total β-catenin Level (Normalized to loading control) |
| Vehicle Control | 0.2 ± 0.05 |
| Wnt3a | 1.0 ± 0.1 |
| Wnt3a + this compound (5 µM) | 0.3 ± 0.07 |
| Wnt3a + XAV939 (5 µM) | 0.4 ± 0.08 |
| Wnt3a + IWP-3 (1 µM) | 0.9 ± 0.1 (no direct effect on degradation) |
| Wnt3a + ICG-001 (5 µM) | 1.0 ± 0.12 (no effect on degradation) |
Note: Data are representative and will vary depending on the cell line and experimental conditions.
Experimental Protocol:
-
Cell Treatment: Plate cells (e.g., HCT116, SW480, or L-cells) and treat with Wnt3a and/or inhibitors as described for the luciferase assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][13] Incubate the membrane with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[12][13] After washing, incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[13]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Immunofluorescence for β-catenin Nuclear Translocation
This imaging-based method provides a qualitative and quantitative assessment of the subcellular localization of β-catenin. Inhibition of the Wnt pathway by this compound should prevent the nuclear accumulation of β-catenin.
Expected Outcome with this compound: In Wnt-stimulated cells, β-catenin will be predominantly cytoplasmic and membranous, with reduced nuclear staining, similar to the unstimulated control.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with Wnt3a and inhibitors.[14]
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking and Staining: Block with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against β-catenin (e.g., 1:200 dilution) for 1 hour at room temperature.[15] After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour. Counterstain the nuclei with DAPI.[15][16]
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. The ratio of nuclear to cytoplasmic fluorescence intensity can be quantified using image analysis software like ImageJ.[17][18]
qRT-PCR for Wnt Target Gene Expression
This experiment measures the downstream transcriptional output of the Wnt pathway. A decrease in the mRNA levels of known Wnt target genes provides strong evidence of pathway inhibition.
Expected Outcome with this compound: A significant reduction in the mRNA expression of Wnt target genes such as AXIN2, MYC, and CCND1 (Cyclin D1) in Wnt-stimulated cells.
Comparative Data:
| Treatment | Relative AXIN2 mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 |
| Wnt3a | 8.0 ± 0.9 |
| Wnt3a + this compound (5 µM) | 1.2 ± 0.2 |
| Wnt3a + XAV939 (5 µM) | 1.5 ± 0.3 |
| Wnt3a + IWP-3 (1 µM) | 1.8 ± 0.4 |
| Wnt3a + ICG-001 (5 µM) | 2.5 ± 0.5 |
Note: Data are representative and will vary depending on the cell line and experimental conditions.
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as previously described. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).[19]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[19]
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for Wnt target genes (AXIN2, MYC, CCND1) and a housekeeping gene for normalization (e.g., GAPDH, B2M).[19][20][21]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.[19]
By employing this comprehensive suite of experiments, researchers can confidently confirm that this compound is effectively blocking the canonical Wnt signaling pathway through its intended mechanism of action. The comparative data provided for other inhibitors further aids in the interpretation of results and the selection of appropriate tools for Wnt pathway research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 7. gsk3b.com [gsk3b.com]
- 8. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 9. Wnt Reporter Activity Assay [bio-protocol.org]
- 10. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.8. Immunofluorescence Staining for β-Catenin Nuclear Translocation [bio-protocol.org]
- 15. Immunofluorescence localization of β-catenin [bio-protocol.org]
- 16. Nuclear Localization and Formation of β-Catenin–Lymphoid Enhancer Factor 1 Complexes Are Not Sufficient for Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. anygenes.com [anygenes.com]
- 21. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of IWR-1 Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, with genetic validation approaches. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a valuable resource for researchers investigating Wnt signaling and developing targeted therapeutics.
This compound: Pharmacological Inhibition of the Wnt Pathway
This compound (Inhibitor of Wnt Response-1) is a small molecule that antagonizes the canonical Wnt signaling pathway. Its mechanism of action involves the inhibition of Tankyrase 1 and 2 (TNKS1/2), enzymes that poly(ADP-ribosyl)ate (PARsylate) Axin proteins. This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS, this compound stabilizes the Axin-scaffolded β-catenin destruction complex, leading to the phosphorylation and degradation of β-catenin. Consequently, the translocation of β-catenin to the nucleus is blocked, preventing the transcription of Wnt target genes.[1]
An alternative and widely used Tankyrase inhibitor, XAV939, functions through a similar mechanism of Axin stabilization. Both compounds are instrumental in the chemical-genetic interrogation of the Wnt pathway.
Comparative Efficacy of this compound and XAV939
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and XAV939 in a TOPFlash reporter assay, a common method for quantifying Wnt pathway activity.
| Compound | Target | Assay | Cell Line | IC50 |
| This compound-endo | Tankyrase 1/2 | TOPFlash | HEK293 | 180 nM |
| XAV939 | Tankyrase 1/2 | TOPFlash | HEK293 | 11 nM (TNKS1), 4 nM (TNKS2) |
Genetic Validation: Phenocopying this compound Effects
To validate that the pharmacological effects of this compound are indeed due to the inhibition of its intended targets, genetic approaches such as RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing are employed. These techniques allow for the specific depletion of the target proteins, and the resulting phenotype should mimic the effects of the chemical inhibitor.
siRNA-mediated Knockdown of Tankyrase 1/2
Small interfering RNAs (siRNAs) can be used to transiently silence the expression of TNKS1 and TNKS2. The successful knockdown of these enzymes is expected to phenocopy the effects of this compound, namely the stabilization of Axin and the reduction of β-catenin levels and transcriptional activity.[2]
CRISPR/Cas9-mediated Knockout of Axin 1/2
Conversely, the knockout of Axin1 and Axin2, key components of the β-catenin destruction complex, is expected to have the opposite effect of this compound treatment, leading to the activation of Wnt signaling. This serves as a crucial control to confirm the central role of Axin in mediating the effects of this compound.
The following table provides a direct comparison of the expected outcomes from pharmacological inhibition with this compound and genetic modulation of the Wnt pathway.
| Approach | Target | Expected Effect on Wnt Signaling |
| This compound Treatment | Tankyrase 1/2 | Inhibition |
| siRNA Knockdown | Tankyrase 1/2 | Inhibition |
| CRISPR Knockout | Axin 1/2 | Activation |
Visualizing the Wnt Signaling Pathway and this compound Mechanism
The following diagrams, generated using Graphviz, illustrate the canonical Wnt signaling pathway and the mechanism of action of this compound.
Caption: Canonical Wnt Signaling Pathway.
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TOPFlash/FOPFlash Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.[3][4][5]
Materials:
-
HEK293T cells
-
TOPFlash and FOPFlash reporter plasmids (contain TCF/LEF binding sites upstream of a luciferase reporter gene; FOPFlash has mutated binding sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
96-well plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.
-
Co-transfect the cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
24 hours post-transfection, treat the cells with this compound, XAV939, or vehicle control at the desired concentrations.
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of TOPFlash to FOPFlash activity.
siRNA-mediated Knockdown of TNKS1 and TNKS2
This protocol describes the transient knockdown of Tankyrase 1 and 2 in colorectal cancer cells.
Validated siRNA Sequences:
-
TNKS1:
-
siRNA-1 (Sense: 5'-GGAUGUUGUAGAACACUUAdTdT-3', Anti-sense: 5'-UAAGUGUUCUACAACAUCCdTdT-3')
-
siRNA-2 (Sense: 5'-GCAGACUUAGCUAAAGUUAdTdT-3', Anti-sense: 5'-UAACUUUAGCUAAGUCUGCdTdT-3')
-
-
TNKS2: Commercially available pre-designed and validated siRNA sets are recommended (e.g., from MedChemExpress, Cat. No.: HY-RS14843).[6]
Protocol:
-
Seed colorectal cancer cells (e.g., DLD-1 or HCT116) in 6-well plates.
-
Transfect the cells with siRNA targeting TNKS1, TNKS2, or a non-targeting control using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
After 48-72 hours, harvest the cells for downstream analysis, such as Western blotting or TOPFlash assay, to assess the knockdown efficiency and its effect on Wnt signaling.
CRISPR/Cas9-mediated Knockout of AXIN1 and AXIN2
This protocol outlines the generation of Axin1 and Axin2 knockout cell lines using the CRISPR/Cas9 system.
Validated gRNA Sequences:
-
AXIN1: Validated gRNA sequences can be found in publicly available databases such as Addgene or designed using online tools and validated experimentally.[7]
-
AXIN2:
-
gRNA-1: 5'-TCCTCACGGAAGCTGCTGCT-3'
-
gRNA-2: 5'-CGCCTGGTGTTGGAAGAGAC-3'
-
Protocol:
-
Design and clone the gRNA sequences into a suitable Cas9 expression vector.
-
Transfect the Cas9/gRNA plasmids into the target cells.
-
Select for transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).
-
Isolate single-cell clones and expand them.
-
Screen the clones for successful knockout by sequencing the target locus and by Western blotting for the absence of the protein.
-
Functionally characterize the knockout clones to assess the impact on Wnt signaling.
Western Blotting for β-catenin and Axin2
This protocol is for the detection of β-catenin and Axin2 protein levels by Western blotting.[8][9][10]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The pharmacological inhibitor this compound provides a powerful tool for the acute and reversible inhibition of the Wnt/β-catenin signaling pathway. Genetic validation experiments, including siRNA-mediated knockdown of its targets, TNKS1 and TNKS2, are crucial for confirming the on-target effects of this compound and for dissecting the specific roles of these enzymes in Wnt signaling. This guide provides the necessary information and protocols to conduct such comparative studies, ultimately contributing to a deeper understanding of Wnt pathway regulation and the development of novel therapeutic strategies.
References
- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]
- 4. jcancer.org [jcancer.org]
- 5. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. addgene.org [addgene.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Choosing the Right Tool: A Comparative Guide to IWR-1 and siRNA for β-Catenin Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of the Wnt/β-catenin signaling pathway, the choice between small molecule inhibitors and genetic knockdown tools is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used methods for inhibiting β-catenin: the small molecule inhibitor IWR-1 and siRNA-mediated gene knockdown.
This objective analysis presents a side-by-side view of their mechanisms of action, efficacy, potential off-target effects, and experimental considerations. By summarizing quantitative data and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research questions.
Mechanism of Action: A Tale of Two Strategies
This compound and siRNA employ fundamentally different strategies to reduce β-catenin activity. This compound is a small molecule that functions as a tankyrase inhibitor.[1] By inhibiting tankyrase, this compound stabilizes Axin, a key component of the β-catenin destruction complex.[1][2][3] This enhanced complex then promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, leading to reduced levels of active β-catenin in the cell.
In contrast, small interfering RNA (siRNA) operates at the genetic level. These short, double-stranded RNA molecules are designed to be complementary to the mRNA sequence of the β-catenin gene (CTNNB1). Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target β-catenin mRNA. This targeted degradation of the mRNA prevents its translation into protein, thereby reducing the overall levels of β-catenin.[4]
Performance Comparison: this compound vs. siRNA
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of this compound and β-catenin siRNA. It is important to note that direct head-to-head comparisons in the same experimental system are limited in the published literature. Therefore, the data presented here are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: Efficacy in Reducing β-Catenin Levels and Signaling
| Parameter | This compound | siRNA targeting β-catenin | Source |
| Reported Reduction in total β-catenin protein | >80% reduction in colorectal cancer cells (1 µM) | >90% knockdown in U87MG cells (20 nM) | [5] |
| Effect on TCF/LEF Reporter Activity | Significant down-regulation of TCF/LEF transcriptional activity | Significant decrease in TOPflash reporter activity | [1][6][7] |
| Downregulation of Downstream Target Genes | Decreased expression of Axin2 | Decreased expression of cyclin D1 and glutamine synthetase | [2][7] |
Table 2: Off-Target Effects
| Parameter | This compound | siRNA targeting β-catenin | Source |
| Primary Off-Target Concerns | Potential for off-target effects at higher concentrations or with prolonged exposure, though generally considered specific. | "Seed region" mediated off-target effects, where the siRNA binds to and silences unintended mRNAs with partial sequence complementarity. | [8][9] |
| Reported Off-Target Effects | Not extensively documented in a comparative context with siRNA. | Can result in hundreds of unintended off-target transcripts. | [8] |
Experimental Protocols
This compound Treatment Protocol
This protocol is a general guideline for treating adherent cell lines with this compound. Optimization may be required for different cell types and experimental goals.
Materials:
-
This compound (endo-isomer)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
-
Adherent cells in culture
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Equipment for Western blotting
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 60-80% confluency at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM). Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration used.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting and Analysis:
-
For protein analysis, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of β-catenin and other proteins of interest by Western blotting.
-
siRNA Transfection Protocol for β-Catenin Knockdown
This protocol provides a general procedure for transfecting adherent cells with siRNA targeting β-catenin using a lipid-based transfection reagent.
Materials:
-
siRNA targeting human β-catenin (CTNNB1)
-
Negative control siRNA (scrambled sequence)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium (antibiotic-free)
-
Adherent cells in culture
-
Reagents for RNA extraction and qRT-PCR or cell lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation: Dilute the β-catenin siRNA and negative control siRNA in a reduced-serum medium to the desired final concentration (typically 10-100 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in a reduced-serum medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the stability of the β-catenin protein and the experimental endpoint.
-
Analysis of Knockdown Efficiency:
-
To assess mRNA knockdown, extract total RNA from the cells and perform qRT-PCR to quantify β-catenin mRNA levels.
-
To assess protein knockdown, lyse the cells and perform Western blotting to determine β-catenin protein levels.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for comparing this compound and siRNA.
Caption: Wnt/β-catenin signaling pathway in "OFF" and "ON" states.
Caption: Experimental workflow for comparing this compound and siRNA.
Conclusion: Making an Informed Choice
Both this compound and siRNA are powerful tools for inhibiting β-catenin and dissecting the Wnt signaling pathway. The choice between them depends on the specific experimental goals, the cell system being used, and the desired duration of the effect.
This compound offers several advantages:
-
Rapid and Reversible Inhibition: As a small molecule, its effects are typically rapid and can be reversed by washing it out of the culture medium.
-
Dose-dependent Control: The degree of inhibition can be readily modulated by adjusting the concentration.
-
Ease of Use: It is generally simpler to apply to cell cultures compared to transfection-based methods.
siRNA also has distinct benefits:
-
High Specificity (On-Target): When properly designed, siRNA can achieve a high degree of specificity for its target mRNA.
-
Potent and Long-lasting Knockdown: siRNA can lead to a profound and sustained reduction in protein levels.
-
Genetic Validation: It provides a genetic approach to complement pharmacological studies.
Key Considerations:
-
Off-Target Effects: Researchers should be mindful of the potential for off-target effects with both methods and include appropriate controls. For siRNA, using multiple siRNAs targeting different regions of the same mRNA can help mitigate off-target effects. For this compound, using the lowest effective concentration is recommended.
-
Experimental Context: The optimal choice may vary between cell lines and experimental conditions. Preliminary experiments to determine the optimal concentration and duration of treatment are crucial.
-
Complementary Approaches: In many cases, using both this compound and siRNA in parallel can provide a more robust validation of experimental findings.[8][9]
By carefully considering these factors and utilizing the information provided in this guide, researchers can confidently select the most suitable method to advance their understanding of the critical role of β-catenin in health and disease.
References
- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of β-Catenin and TCF/LEF Family Members in Transcriptional Activity of HIV in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA-Mediated β-Catenin Knockdown in Human Hepatoma Cells Results in Decreased Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
A Comparative Guide to IWR-1: Specificity and Cross-Reactivity in Wnt Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Wnt pathway inhibitor, IWR-1 (Inhibitor of Wnt Response-1), with other commonly used alternatives. We present supporting experimental data, detailed protocols for key assays, and visualizations to aid in the critical evaluation of its performance, with a focus on specificity and cross-reactivity.
Executive Summary
This compound is a potent and selective inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action is the stabilization of the Axin-scaffolded β-catenin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2] This action is achieved through the inhibition of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that PARsylate Axin, targeting it for degradation. Experimental data indicates a high degree of specificity for TNKS1/2 over other PARP family members, making this compound a valuable tool for dissecting the Wnt pathway.
Data Presentation: this compound and Alternatives
The following tables summarize the quantitative data for this compound and other Wnt pathway inhibitors, focusing on their inhibitory concentrations and known targets.
Table 1: Inhibitory Activity of Wnt Pathway Inhibitors
| Inhibitor | Primary Target(s) | IC50 / EC50 | Cell-Based Wnt Inhibition (IC50) | Notes |
| This compound-endo | TNKS1, TNKS2 | 131 nM (TNKS1), 56 nM (TNKS2) | 180 nM (L-cells expressing Wnt3A)[1] | Stabilizes the Axin destruction complex. |
| XAV939 | TNKS1, TNKS2 | 11 nM (TNKS1), 4 nM (TNKS2) | ~1-5 µM (Varies by cell line) | Also inhibits PARP1 (IC50 = 2.2 µM) and PARP2 (IC50 = 0.11 µM). |
| IWP-2 | Porcupine (PORCN) | ~27 nM | ~50 nM | Inhibits Wnt protein secretion. |
| LGK974 | Porcupine (PORCN) | 0.4 nM | Not specified | Potent inhibitor of Wnt secretion. |
| ICG-001 | CBP/β-catenin interaction | 3 µM | Not specified | Disrupts the interaction between β-catenin and the coactivator CBP. |
Table 2: Specificity Profile of this compound-endo
| Off-Target | IC50 | Fold Selectivity (vs. TNKS2) | Reference |
| PARP1 | > 18.75 µM | > 334x | |
| PARP2 | > 18.75 µM | > 334x |
Note: A comprehensive kinase panel screen for this compound is not publicly available. The high selectivity for TNKS1/2 over PARP1/2, which share structural similarities, suggests a favorable specificity profile. However, off-target effects on other kinases cannot be completely ruled out without broader screening data.
Mandatory Visualization
Wnt/β-catenin Signaling Pathway and Inhibitor Targets
Caption: Canonical Wnt signaling pathway with points of intervention for this compound, XAV939, and IWP-2.
Experimental Workflow for Assessing Inhibitor Specificity
References
IWR-1 and Doxorubicin: A Synergistic Approach to Combat Cancer Cell Resistance
The combination of the Wnt signaling pathway inhibitor, IWR-1 (Inhibitor of Wnt Response-1), with the conventional chemotherapeutic agent doxorubicin presents a promising strategy to overcome drug resistance in cancer cells. This guide provides a comparative analysis of the synergistic effects of this combination therapy, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows. The primary focus of the discussed studies is on osteosarcoma, a common bone tumor.
Mechanism of Synergy
This compound is a tankyrase inhibitor that stabilizes Axin, a key component of the β-catenin destruction complex. This leads to the downregulation of the canonical Wnt/β-catenin signaling pathway, which is often implicated in cancer progression and drug resistance.[1][2][3] Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[4][5]
The synergistic effect of this compound and doxorubicin in cancer cells, particularly in doxorubicin-resistant osteosarcoma, appears to be mediated by at least two key mechanisms:
-
Inhibition of Cellular Efflux: this compound has been shown to inhibit the efflux of doxorubicin from resistant cancer cells. This leads to increased intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effects, such as DNA damage and cell cycle disruption.[6][7] This inhibition of drug efflux by this compound appears to be independent of its effects on Wnt target gene expression.[6]
-
Targeting Cancer Stem-like Cells (CSCs): The Wnt/β-catenin pathway is crucial for the self-renewal of CSCs, a subpopulation of tumor cells responsible for tumor progression and chemoresistance.[1][2] this compound specifically targets these CSCs, inducing apoptosis and reversing their resistance to doxorubicin.[1][2]
Quantitative Analysis of Synergistic Effects
The efficacy of combining this compound with doxorubicin has been quantified through cell viability assays, with the half-maximal inhibitory concentration (IC50) of doxorubicin being a key metric.
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Change in IC50 | Reference |
| 143b-DxR (Doxorubicin-Resistant) | Doxorubicin alone | 21.31 | - | [6] |
| 143b-DxR (Doxorubicin-Resistant) | Doxorubicin + 5µM this compound | 11.76 | 1.81 | [6] |
| 143b-wt (Wild-Type) | Doxorubicin alone | Not significantly different | - | [6] |
| 143b-wt (Wild-Type) | Doxorubicin + 5µM this compound | Not significantly different | - | [6] |
Table 1: Comparison of Doxorubicin IC50 values in doxorubicin-resistant (143b-DxR) and wild-type (143b-wt) osteosarcoma cells with and without this compound pre-treatment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the research on this compound and doxorubicin synergy.
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate osteosarcoma cells (e.g., 143b-wt and 143b-DxR) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with either vehicle control or a specified concentration of this compound (e.g., 5µM) for 16 hours.[6]
-
Doxorubicin Treatment: After the pre-treatment, add increasing concentrations of doxorubicin to the wells.
-
Incubation: Incubate the cells for an additional 24 hours.[6]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation and Measurement: Incubate for a specified time (e.g., 1-4 hours) at 37°C and then measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
2. Cellular Efflux Assay (Calcein AM and Doxorubicin Retention)
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence microscopy or a plate reader.
-
This compound Treatment: Treat the cells with this compound at various concentrations for 16 hours.[6]
-
Fluorescent Substrate Loading:
-
Calcein AM: Load the cells with Calcein AM, a substrate for ABC transporters.
-
Doxorubicin: Doxorubicin is inherently fluorescent.
-
-
Quantification: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader (for doxorubicin, excitation/emission at ~480/590 nm).[6] An increase in intracellular fluorescence indicates inhibition of efflux.
3. Cell Cycle Analysis
-
Cell Treatment: Treat cells with vehicle, this compound alone, doxorubicin alone, or a combination of this compound and doxorubicin for the desired time (e.g., 16 hours of this compound pre-treatment followed by 24 hours of doxorubicin).[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
4. In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer stem-like cells into immunodeficient mice.
-
Treatment Groups: Once tumors are established, randomize the mice into different treatment groups: vehicle control, this compound alone, doxorubicin alone, and the combination of this compound and doxorubicin.[1][2]
-
Drug Administration: Administer the treatments according to a predefined schedule.
-
Tumor Monitoring: Measure tumor volume regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for markers of Wnt signaling (e.g., nuclear β-catenin) and stemness (e.g., Sox2).[1][2]
Visualizing the Molecular Mechanisms and Experimental Workflow
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound and Doxorubicin Synergy Pathway.
Caption: Experimental Workflow for Synergy Study.
Conclusion
The combination of this compound and doxorubicin demonstrates significant synergistic anticancer effects, particularly in doxorubicin-resistant osteosarcoma cells. This synergy is attributed to this compound's ability to inhibit doxorubicin efflux and target the Wnt/β-catenin pathway in cancer stem-like cells. The presented data and protocols provide a solid foundation for further research into this promising therapeutic strategy. Future investigations could explore this combination in other cancer types and further elucidate the molecular mechanisms underlying the observed synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1 | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IWR-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for IWR-1 (Inhibitor of Wnt Response-1), a small molecule used in biological research to inhibit the Wnt signaling pathway. While Safety Data Sheets (SDS) for this compound-endo indicate that it is not classified as a hazardous substance, it is prudent laboratory practice to handle all research chemicals with care and to follow established protocols for chemical waste disposal.[1] This guide outlines the necessary steps to ensure the safe handling and disposal of this compound in various forms, including solid powder, solutions, and contaminated labware.
Key Safety and Handling Information
Adherence to standard laboratory safety protocols is the first line of defense against potential hazards. When working with this compound, it is essential to use appropriate personal protective equipment (PPE) and to work in a well-ventilated area.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves, and safety goggles. | |
| Handling | Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling. | [2][3] |
| Storage | Store at -20°C in a tightly sealed container, protected from light.[2][3] Stock solutions can be stored at -20°C for up to one year or -80°C for up to two years.[4][5] | |
| Accidental Release | In case of a spill, ensure adequate ventilation. Use personal protective equipment. Clean the spill with an inert absorbent material and dispose of it in a suitable, sealed container. Prevent leakage into drains. | |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must comply with local, state, and federal regulations. The following protocol provides a general framework for safe disposal.
Unused or Expired this compound (Solid Powder)
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Collect the solid waste in a clearly labeled, sealed container.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 1127442-82-3
-
Any other information required by your institution's environmental health and safety (EHS) office.
-
-
Arrange for pickup and disposal through your institution's hazardous waste management program.
This compound Solutions (e.g., in DMSO)
This compound is commonly dissolved in dimethyl sulfoxide (DMSO).[2][3][5][6][7]
-
Do not dispose of this compound solutions down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
The label should specify the contents, including "this compound," the solvent ("DMSO"), and the approximate concentration.
-
Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Dispose of the liquid waste through your institution's hazardous waste management program.
Contaminated Labware and PPE
-
Disposable Items: Collect disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound in a designated hazardous waste bag.
-
Non-Disposable Glassware: Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove this compound residue. Collect the solvent rinse as hazardous liquid waste. After the initial rinse, wash the glassware with soap and water.
-
Contaminated Apparel: If a lab coat becomes contaminated, it should be professionally laundered by a service experienced in handling laboratory-contaminated clothing.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific guidelines for hazardous waste management.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound endo – Reagents Direct [reagentsdirect.com]
- 7. apexbt.com [apexbt.com]
Personal protective equipment for handling IWR-1
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling IWR-1 (Inhibitor of Wnt Response-1). Adherence to these procedures is essential for ensuring a safe laboratory environment.
While some safety data sheets classify this compound-endo as a non-hazardous substance or mixture[1], others advise that it should be considered hazardous until more information is available[2][3]. Therefore, it is prudent to handle this compound with a high degree of caution, implementing standard safety protocols for biologically active research chemicals.
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against potential exposure. The required equipment varies depending on the physical form of the compound being handled.
| Operation | Required Personal Protective Equipment |
| Handling Solid (Powder) this compound | • Gloves: Chemical-resistant gloves (e.g., nitrile). • Eye Protection: Safety glasses with side shields or safety goggles. • Respiratory Protection: A suitable respirator is recommended if risk assessment indicates it's necessary, especially when handling larger quantities or if there is a risk of generating dust or aerosols. • Lab Coat: A standard laboratory coat should be worn and kept buttoned to protect from spills. |
| Handling this compound in Solution (e.g., dissolved in DMSO) | • Gloves: Chemical-resistant gloves (e.g., nitrile). • Eye Protection: Safety glasses with side shields or safety goggles. • Lab Coat: A standard laboratory coat should be worn and kept buttoned. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage of Solid Compound: this compound is supplied as a crystalline solid.[2][3] For long-term storage, it should be stored at -20°C, where it is stable for at least two to four years.[2][3] The container should be kept tightly sealed and protected from light.[4]
-
Storage of Stock Solutions: Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[5] Aqueous solutions are not recommended for storage for more than one day.[2][3]
2. Preparation of Stock Solutions
-
Work Area: Conduct all weighing and solution preparation in a designated area, preferably within a laboratory fume hood, to ensure adequate ventilation.
-
Solubilization: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[2][3] For some batches, solubility in DMSO can reach up to 100 mM.[6][7] To facilitate solubilization in DMSO, warming the solution to 37°C for 3-5 minutes may be helpful.[4]
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. To achieve maximum solubility in aqueous media, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[2][3] Using this method, a solubility of about 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[2][3]
-
Inert Gas: When preparing stock solutions, the solvent should be purged with an inert gas.[2][3]
3. Experimental Handling
-
General Precautions: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[2][3] Wash hands thoroughly after handling.[2][3]
-
Adding to Media: To avoid precipitation when adding a DMSO stock solution to cell culture media, pre-warm the media before adding the reconstituted compound.[4] The final concentration of DMSO in the culture should generally not exceed 0.5%.[4]
4. Spill and Accident Procedures
-
Skin Contact: Immediately wash the affected area with plenty of water and remove contaminated clothing.
-
Eye Contact: Flush eyes with running water for at least 15 minutes. If irritation persists, consult a physician.
-
Inhalation: Move to fresh air. If breathing becomes difficult, consult a physician.
-
Ingestion: Wash out the mouth with water. Consult a physician.
-
Spills: For a spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a suitable container for disposal. Prevent the material from entering drains.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. While one safety data sheet suggests that smaller quantities can be disposed of with household waste, this is not a standard recommendation for a professional laboratory setting.[1] Chemical waste must be disposed of through an approved hazardous waste program. Ensure all waste containers are properly labeled.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound-endo.
| Parameter | Value | Source(s) |
| Molecular Weight | ~409.4 g/mol | [5][8] |
| Appearance | Crystalline solid / Powder | [2] |
| Long-Term Storage (Solid) | -20°C | [2][4][5] |
| Stability (Solid at -20°C) | ≥ 2-4 years | [2][3] |
| Solubility in DMSO/DMF | ~20 mg/mL | [2][3] |
| Solubility in Aqueous Buffer | ~0.25 mg/mL (in 1:3 DMSO:PBS, pH 7.2) | [2][3] |
| IC₅₀ (Wnt/β-catenin pathway) | 180 nM | [2][4][5] |
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. endo-IWR 1 | β-catenin | Tocris Bioscience [tocris.com]
- 8. This compound-endo | C25H19N3O3 | CID 44483163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
